Spirostan-3-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18?,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-NRBCCYJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCC(C5)O)C)C)O[C@]16CCC(CO6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82597-74-8 | |
| Record name | Sarsasapogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Spirostan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Spirostan-3-ol and its glycosidic derivatives, collectively known as spirostanol (B12661974) saponins (B1172615). This document details the primary plant sources, presents quantitative data on their prevalence, outlines comprehensive experimental protocols for their extraction and analysis, and includes visualizations of key pathways and workflows.
Principal Natural Sources of this compound Glycosides
This compound and its glycosides are predominantly found in the plant kingdom, distributed across several families and genera. These compounds are of significant interest due to their diverse biological activities, including antifungal, cytotoxic, and anti-inflammatory properties. The major plant families rich in these compounds include Asparagaceae, Melanthiaceae, and Amaryllidaceae.
Key genera and species identified as significant sources are detailed below:
-
Genus Trillium : Species such as Trillium tschonoskii are known to contain a variety of spirostanol glycosides.
-
Genus Helleborus : Helleborus thibetanus is another notable source of these compounds.
-
Genus Allium : Various Allium species, including Allium porrum (leek) and Allium macrostemon, are rich in spirostanol saponins. The total saponin (B1150181) content can vary significantly, with roots of Allium nigrum containing up to 19.38 mg/g dry weight[1].
-
Genus Dracaena : Several species within this genus are known to produce spirostanol glycosides[2][3][4][5].
-
Genus Paris : Paris polyphylla is a well-documented source of diverse spirostanol saponins.
-
Genus Ypsilandra : Ypsilandra thibetica is a source of unique spirostanol saponins.
-
Genus Solanum : Species like Solanum hispidum have been found to contain antimycotic spirostanol saponins.
-
Genus Tupistra : Tupistra chinensis is a source of polyhydroxylated spirostanol saponins.
-
Genus Convallaria : Convallaria majalis (Lily of the Valley) contains various spirostanol saponins.
-
Genus Tribulus : Tribulus terrestris is a well-known medicinal plant containing both furostanol and spirostanol saponins.
Quantitative Data on Spirostanol Saponin Content
The concentration of spirostanol saponins varies considerably depending on the plant species, the part of the plant used, geographical location, and extraction method. The following tables summarize available quantitative data from the literature.
Table 1: Total Saponin Content in Selected Allium Species
| Plant Species | Plant Part | Total Saponin Content (mg/g DW) | Reference |
| Allium nigrum | Roots | 19.38 | |
| Allium nigrum | Bulbs | 15.65 | |
| Allium nigrum | Leaves | 10.48 | |
| Garlic (average) | Dry Roots | 14.49 |
Table 2: Yield of Specific Spirostanol Saponins from Paris polyphylla
| Compound | Extraction Method | Yield (mg/g) | Reference |
| Polyphyllin VII | Microwave-Assisted Extraction (MAE) | 5.66 | |
| Polyphyllin I | Microwave-Assisted Extraction (MAE) | 15.4 | |
| Polyphyllin VII | Solvent Extraction (SE) | 2.45 | |
| Polyphyllin I | Solvent Extraction (SE) | 6.31 | |
| Polyphyllin VII (purified) | MAE-CCC | 4.73 | |
| Gracillin (purified) | MAE-CCC | 2.87 | |
| Dioscin (purified) | MAE-CCC | 6.13 | |
| Polyphyllin I (purified) | MAE-CCC | 6.8 |
Table 3: Saponin and Diosgenin Content in Tribulus terrestris
| Component | Plant Part | Yield (%) | Reference |
| Total Saponin | Aerial Parts | 7.38 | |
| Diosgenin in Saponin Fraction | Aerial Parts | 0.51 |
Experimental Protocols
Extraction of Spirostanol Saponins
The following is a generalized protocol for the extraction of spirostanol saponins from plant material, based on common methodologies.
-
Preparation of Plant Material : Air-dry the plant material (e.g., rhizomes, leaves, whole plant) at room temperature and grind it into a fine powder.
-
Initial Extraction :
-
Macerate the powdered plant material with 70-80% ethanol (B145695) or methanol (B129727) at room temperature. The solid-to-solvent ratio typically ranges from 1:10 to 1:20 (w/v).
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may degrade thermolabile compounds.
-
Microwave-assisted extraction (MAE) can also be employed for a more rapid extraction with higher yields.
-
-
Solvent Removal : Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning :
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) or dichloromethane, and finally n-butanol. The spirostanol saponins will predominantly partition into the n-butanol fraction.
-
-
Drying : Evaporate the n-butanol fraction to dryness to yield the crude saponin extract.
Isolation and Purification of Spirostanol Saponins
-
Column Chromatography :
-
Subject the crude saponin extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of chloroform-methanol or chloroform-methanol-water.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.
-
-
Further Purification :
-
Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or reversed-phase C18 columns.
-
Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Quantification of this compound and its Glycosides
-
Acid Hydrolysis (for aglycone quantification) :
-
Hydrolyze a known amount of the extract or purified saponin with an acid (e.g., 2M HCl or H₂SO₄) in a solvent like methanol or aqueous isopropanol (B130326) at elevated temperatures (e.g., 100°C) for several hours.
-
Neutralize the reaction mixture and extract the aglycone (e.g., diosgenin, a common spirostanol aglycone) with a non-polar solvent like n-hexane or chloroform.
-
-
Chromatographic Analysis :
-
High-Performance Liquid Chromatography (HPLC) :
-
Use a reversed-phase C18 column.
-
Employ a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier like formic acid.
-
Detection can be done using a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
This technique is particularly useful for the analysis of the aglycone after hydrolysis.
-
Derivatization of the hydroxyl groups may be necessary to improve volatility.
-
The mass spectrometer provides structural information and allows for quantification.
-
-
Structural Elucidation
The structure of isolated spirostanol saponins is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
1H NMR : Gives information about the proton environment.
-
13C NMR : Shows the number and type of carbon atoms.
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2D NMR (COSY, HSQC, HMBC) : Used to establish the connectivity of protons and carbons, and to determine the structure of the aglycone and the sequence and linkage of the sugar moieties.
-
Visualizations
Biosynthetic Pathway of Spirostanol Saponins
The biosynthesis of spirostanol saponins in plants is a complex process that starts from cholesterol. The following diagram illustrates a simplified biosynthetic pathway.
Caption: Simplified biosynthetic pathway of spirostanol saponins.
Experimental Workflow for Extraction and Isolation
The following diagram outlines the general workflow for the extraction and isolation of spirostanol saponins from plant material.
Caption: General workflow for spirostanol saponin extraction and isolation.
References
The Biosynthesis of Spirostan-3-ol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostan-3-ols, a class of steroidal sapogenins, form the core structure of many bioactive saponins (B1172615) with significant pharmacological applications. Understanding their biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. This technical guide provides an in-depth overview of the spirostan-3-ol biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. It includes summarized quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic pathway and experimental workflows to facilitate comprehension and further research in this field.
Introduction
Spirostan-3-ols are a prominent group of C27 steroidal compounds characterized by a spiroketal side chain. They are derived from the cyclization of a furostanol precursor, which itself originates from the extensive modification of a sterol backbone. The biosynthesis of these complex molecules is a multi-step process involving enzymes from the cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) superfamilies. This guide will elucidate the core pathway leading to the formation of this compound, providing a technical resource for researchers in plant biochemistry, natural product chemistry, and drug development.
The Core Biosynthesis Pathway
The biosynthesis of this compound can be broadly divided into three main stages:
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Formation of the Sterol Precursor: The pathway initiates with the biosynthesis of the sterol precursor, typically cholesterol or β-sitosterol. This occurs via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the basic C5 isoprene (B109036) units that are sequentially assembled to form the C30 triterpenoid, 2,3-oxidosqualene (B107256). Cyclization of 2,3-oxidosqualene by cycloartenol (B190886) synthase, followed by a series of enzymatic modifications, leads to the formation of cholesterol and other phytosterols.
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Hydroxylation of the Sterol Backbone: The sterol precursor undergoes a series of regio- and stereospecific hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. Key hydroxylation steps for the formation of the spirostanol (B12661974) skeleton typically occur at the C-16, C-22, and C-26 positions of the cholesterol side chain.
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Glycosylation and Cyclization: Following hydroxylation, the modified sterol is often glycosylated at the C-3 position by UDP-glycosyltransferases (UGTs). A subsequent glycosylation at the C-26 hydroxyl group, followed by the enzymatic or spontaneous removal of the C-26 glucose moiety, leads to the cyclization of the side chain to form the characteristic spiroketal structure of spirostanols. The final structure is a this compound aglycone, which can be further glycosylated to form various saponins.
Visualizing the Biosynthesis Pathway
Key Enzymes and Quantitative Data
The biosynthesis of this compound is orchestrated by a series of enzymes, primarily from the Cytochrome P450 and UDP-glycosyltransferase families. While comprehensive kinetic data for all enzymes in this pathway across different plant species are not yet available, studies on model plants and related pathways provide valuable insights.
| Enzyme Class | Enzyme Example | Substrate(s) | Product(s) | Km | kcat | kcat/Km (s⁻¹M⁻¹) | Plant Source | Reference |
| Cytochrome P450 | CYP90B1 (Steroid C-22 Hydroxylase) | Campesterol | 22-hydroxycampesterol | 1.3 µM | 0.042 s⁻¹ | 3.2 x 10⁴ | Arabidopsis thaliana | [1] |
| Cholesterol | 22-hydroxycholesterol | 0.8 µM | 0.051 s⁻¹ | 6.4 x 10⁴ | Arabidopsis thaliana | [1] | ||
| Campestanol | 6-deoxocathasterone | 5.2 µM | 0.005 s⁻¹ | 9.6 x 10² | Arabidopsis thaliana | [1] | ||
| UDP-Glycosyltransferase | UGT80A40 (Sterol 3-O-β-glucosyltransferase) | Diosgenin | Diosgenin 3-O-glucoside | 6.1 ± 0.7 µM | - | - | Paris polyphylla | [2] |
| UGT80A41 (Sterol 3-O-β-glucosyltransferase) | Diosgenin | Diosgenin 3-O-glucoside | 5.9 ± 0.5 µM | - | - | Paris polyphylla | [2] | |
| UGT73C10 | Oleanolic acid | 3-O-β-D-Glc oleanolic acid | 11.2 ± 1.6 µM | - | - | Barbarea vulgaris | ||
| UGT73C11 | Oleanolic acid | 3-O-β-D-Glc oleanolic acid | 10.4 ± 1.2 µM | - | - | Barbarea vulgaris |
Note: Data for enzymes directly leading to a generic this compound from cholesterol are limited. The provided data are for enzymes involved in related steroidal saponin (B1150181) biosynthetic pathways, offering a comparative basis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression and Purification of Plant Cytochrome P450s
This protocol describes a general workflow for the production of recombinant plant P450 enzymes in E. coli for subsequent in vitro characterization.
Methodology:
-
Gene Cloning: The full-length cDNA of the target P450 is cloned into a suitable bacterial expression vector, such as pCW, often with an N-terminal modification to enhance expression and a C-terminal His-tag for purification.
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Transformation and Expression: The expression vector is transformed into a competent E. coli strain. A culture is grown to an optimal density (OD600 ≈ 0.6-0.8) at 37°C, and then protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 28°C) for an extended period (e.g., 24-48 hours) to promote proper folding.
-
Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then subjected to ultracentrifugation to pellet the membrane fraction containing the P450 enzyme.
-
Solubilization and Purification: The membrane pellet is resuspended and solubilized using a detergent like sodium cholate. The solubilized protein is then purified using affinity chromatography, such as Nickel-NTA chromatography for His-tagged proteins.
-
Characterization: The purity and concentration of the P450 enzyme are determined by SDS-PAGE and CO-difference spectroscopy, respectively.
In Vitro Reconstitution of P450-mediated Hydroxylation
This protocol outlines the setup of an in vitro reaction to assess the catalytic activity of a purified plant P450 enzyme.
Reaction Components:
-
Purified P450 enzyme
-
NADPH-cytochrome P450 reductase
-
Substrate (e.g., cholesterol, β-sitosterol) dissolved in a suitable solvent (e.g., acetone)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Phospholipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to reconstitute the membrane environment
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, phospholipids, P450 reductase, and the purified P450 enzyme.
-
The mixture is pre-incubated to allow for the reconstitution of the enzymatic system.
-
The substrate is added to the reaction mixture.
-
The reaction is initiated by the addition of NADPH.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
The products are extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by GC-MS or LC-MS.
UDP-Glycosyltransferase (UGT) Activity Assay
This protocol describes a common method for determining the activity of a UGT involved in saponin biosynthesis.
Reaction Components:
-
Purified recombinant UGT enzyme
-
Aglycone substrate (e.g., diosgenin, a this compound)
-
UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
MgCl₂
Procedure:
-
A reaction mixture is prepared containing the buffer, MgCl₂, the aglycone substrate, and the purified UGT enzyme.
-
The reaction is initiated by the addition of the UDP-sugar donor.
-
The mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
The reaction is terminated by adding an organic solvent like methanol.
-
The mixture is centrifuged to pellet the precipitated protein.
-
The supernatant is analyzed by HPLC or LC-MS to identify and quantify the glycosylated product.
Regulatory Mechanisms
The biosynthesis of spirostan-3-ols and their glycosides is tightly regulated within the plant. This regulation can occur at multiple levels:
-
Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes, such as P450s and UGTs, is often regulated by transcription factors. These transcription factors can be responsive to developmental cues and environmental stimuli.
-
Hormonal Regulation: Plant hormones, particularly jasmonic acid and salicylic (B10762653) acid, have been shown to play a role in regulating the biosynthesis of steroidal saponins.
-
Subcellular Compartmentation: The enzymes involved in the early stages of the pathway (MVA and MEP pathways) are located in different cellular compartments (cytosol and plastids, respectively), requiring the transport of intermediates. The later steps, involving P450s, are typically localized to the endoplasmic reticulum.
Conclusion
The biosynthesis of this compound in plants is a complex and highly regulated metabolic pathway. While the general framework of the pathway has been established, further research is needed to fully elucidate all the enzymatic steps and their regulation in various plant species. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to unravel the intricacies of spirostanol biosynthesis and for professionals in the field of drug development seeking to harness the pharmacological potential of these natural products through metabolic engineering and synthetic biology approaches. The continued exploration of this pathway holds significant promise for the sustainable production of valuable steroidal saponins.
References
- 1. Arabidopsis CYP90B1 catalyses the early C-22 hydroxylation of C27, C28 and C29 sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the serial glycosylation in the biosynthesis of steroidal saponins in the medicinal plant Paris polyphylla and their antifungal action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Spirostan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostan-3-ol, a class of steroidal sapogenins, represents a critical scaffold in natural product chemistry and drug discovery. These compounds, isolated from various plant sources, have garnered significant attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its prominent stereoisomers, sarsasapogenin (B1680783) and tigogenin (B51453). Detailed experimental protocols for isolation and biological evaluation are presented, alongside an exploration of the key signaling pathways implicated in their mechanism of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound-based therapeutics.
Physical and Chemical Properties
The physical and chemical properties of this compound can vary depending on the stereochemistry at positions 3, 5, and 25. The data presented below is a compilation for common isomers, including sarsasapogenin ((3β,5β,25S)-Spirostan-3-ol) and tigogenin ((3β,5α,25R)-Spirostan-3-ol).
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₃ | [1][2] |
| Molecular Weight | 416.6 g/mol | [1][2] |
| Melting Point | 200 - 201.5 °C (for sarsasapogenin) | [1] |
| >187°C (dec.) | [3] | |
| Solubility | Soluble in ethanol (B145695), DMSO, and other organic solvents. | [3][4] |
| DMSO: 4.2 mg/mL (10.08 mM) with sonication and heating. | ||
| Ethanol: 5 mg/mL (12 mM) with sonication and heating. | [5] | |
| XLogP3-AA | 6.5 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 416.32904526 Da | |
| Appearance | Colorless needle-shaped crystals or white powder. | [3][4] |
Spectroscopic Data
The ¹³C NMR chemical shifts provide a detailed fingerprint of the carbon skeleton. The following table provides assigned chemical shifts for sarsasapogenin in CDCl₃.
| Carbon Atom | Chemical Shift (ppm) |
| 1 | 37.2 |
| 2 | 31.6 |
| 3 | 71.8 |
| 4 | 38.2 |
| 5 | 44.9 |
| 6 | 28.7 |
| 7 | 32.2 |
| 8 | 35.2 |
| 9 | 54.5 |
| 10 | 35.6 |
| 11 | 21.1 |
| 12 | 39.8 |
| 13 | 40.8 |
| 14 | 56.4 |
| 15 | 31.9 |
| 16 | 80.9 |
| 17 | 62.8 |
| 18 | 16.3 |
| 19 | 19.4 |
| 20 | 41.7 |
| 21 | 14.7 |
| 22 | 109.3 |
| 23 | 31.4 |
| 24 | 28.8 |
| 25 | 30.3 |
| 26 | 66.9 |
| 27 | 17.1 |
(Data derived from studies on sarsasapogenin)
The ¹H NMR spectrum provides information on the proton environment within the molecule. Key chemical shifts for sarsasapogenin in CDCl₃ are summarized below.
| Proton(s) | Chemical Shift (ppm) | Multiplicity |
| H-3 | 3.58 | m |
| H-16 | 4.40 | m |
| H-26 | 3.38, 3.48 | m |
| Me-18 | 0.98 | s |
| Me-19 | 0.80 | s |
| Me-21 | 0.97 | d |
| Me-27 | 0.79 | d |
(Data derived from studies on sarsasapogenin)
Electron impact mass spectrometry (EI-MS) of spirostanols reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ is often observed. Key fragmentations involve the cleavage of the spiroketal side chain. Common fragments arise from the cleavage of the E-ring.
Experimental Protocols
Isolation of Sarsasapogenin from Anemarrhena asphodeloides
This protocol details a standard procedure for the extraction and hydrolysis of sarsasapogenin from its natural source.
1. Extraction:
-
1 kg of dried, powdered rhizomes of Anemarrhena asphodeloides is refluxed with 10 L of 95% ethanol for 2 hours.
-
The extraction process is repeated twice.
-
The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
2. Acid Hydrolysis:
-
The crude extract is suspended in 2 M sulfuric acid in 50% ethanol.
-
The mixture is heated at reflux for 4 hours to hydrolyze the saponin (B1150181) glycosides.
-
After cooling, the reaction mixture is neutralized with sodium carbonate.
3. Purification:
-
The resulting precipitate, containing the crude sapogenins, is filtered, washed with water, and dried.
-
The crude product is then recrystallized from ethanol or acetone (B3395972) to yield purified sarsasapogenin.[6]
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Cells are treated with various concentrations of this compound derivatives for 48 or 72 hours.
3. MTT Reagent Addition:
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Biological Activity and Signaling Pathways
Spirostanol saponins (B1172615), including derivatives of this compound, have demonstrated significant anti-tumor activity. Their mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.
Pi3K/Akt Signaling Pathway Inhibition
Spirostanol saponins have been shown to exert anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (Pi3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]
Intrinsic Apoptosis Pathway Induction
This compound derivatives can induce apoptosis through the mitochondria-mediated intrinsic pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and activation of caspases.[7][8]
Conclusion
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. This guide has provided a detailed overview of their physical and chemical characteristics, methods for their isolation and evaluation, and insights into their mechanisms of action. The provided data and protocols are intended to facilitate further research and development in this exciting field. As our understanding of the intricate biological activities of these molecules grows, so too will the opportunities for their application in medicine.
References
- 1. Sarsasapogenin | C27H44O3 | CID 92095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tigogenin | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. This compound, (3 alpha, 5 alpha, 25R) CAS#: 6788-40-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. (25R)-spirost-5en-3beta-ol 3-O-alpha-L-rhamnopyranosyl-(1-2)-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranoside | C46H76O17 | CID 52931481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3β,25R)-spirost-5-en-3-ol | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to Spirostan-3-ol Derivatives and Related Compounds
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound derivatives, a class of steroidal saponins (B1172615) with significant therapeutic potential. We will delve into their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways to facilitate further research and development in this promising area.
This compound derivatives are characterized by a spiroketal side chain attached to a steroid nucleus, with a hydroxyl group at the C-3 position being a common site for modification. The most prevalent starting material for the semi-synthesis of these compounds is diosgenin, a naturally abundant spirostanol (B12661974) extracted from yams of the Dioscorea species.
General Synthesis Workflow
The synthesis of novel this compound derivatives typically involves the modification of the C-3 hydroxyl group or transformations on the steroid's A and B rings. A common synthetic precursor is (25R)-5α-spirostan-3-one, derived from the oxidation of diosgenin.
A Technical Guide to the Biological Activity of Spirostan-3-ol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spirostan-3-ol derivatives, a class of steroidal sapogenins, are abundant in the plant kingdom and serve as crucial precursors for the synthesis of steroid drugs.[1] Their rigid tetracyclic core features multiple chiral centers, leading to a variety of stereoisomers. Subtle differences in the stereochemistry, particularly at the C-3, C-5, and C-25 positions, can lead to profound variations in their biological activities and pharmacological profiles.[1][2] This technical guide provides an in-depth comparison of the biological activities of key this compound stereoisomers, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. Understanding these structure-activity relationships is critical for harnessing their full therapeutic potential in drug discovery and development.[1]
Introduction to this compound Stereoisomerism
Spirostan-3-ols are characterized by a spiro ketal moiety (rings E and F) attached to a steroid nucleus. The stereochemistry at the C-3 hydroxyl group, the A/B ring fusion (5α or 5β), and the orientation of the methyl group at C-25 ((25R) or (25S)) are primary determinants of their three-dimensional structure and interaction with biological targets.[1][3] This document focuses on epimeric pairs that differ at the C-25 position, such as Diosgenin (B1670711) (25R) and Yamogenin (B1678165) (25S), and Sarsasapogenin (B1680783) (25S) and Smilagenin (B1681833) (25R), to illustrate the functional consequences of this stereoisomerism.
Diosgenin and Yamogenin: (25R) vs. (25S) Epimers
Diosgenin ((25R)-spirost-5-en-3β-ol) and its C-25 epimer Yamogenin ((25S)-spirost-5-en-3β-ol) are among the most studied spirostanols, often co-existing in plants like wild yam (Dioscorea) and fenugreek (Trigonella).[1][4] While structurally very similar, their biological activities show notable differences in potency and mechanism.
Comparative Biological Activities
Both compounds exhibit anticancer, anti-inflammatory, and metabolic regulatory effects. However, studies suggest that diosgenin is often the more potent agent, particularly in inhibiting lipid accumulation and in certain cancer cell lines.[4][5]
Table 1: Quantitative Comparison of In Vitro Biological Activities of Diosgenin and Yamogenin
| Bioactivity | Assay/Cell Line | Diosgenin (IC50) | Yamogenin (IC50) | Reference |
|---|---|---|---|---|
| Anticancer | SKOV-3 (Ovarian Cancer) | 24.50 ± 1.10 µM | 23.90 ± 1.13 µM | [1] |
| AGS (Gastric Cancer) | > 50 µM | 30.20 ± 1.20 µM | [6] | |
| HepG2 (Liver Cancer) | 23.91 µM | - | [7] | |
| MCF-7 (Breast Cancer) | 35.38 µM | - | [7] | |
| Anti-inflammatory | Protein Denaturation Inhibition | 25.2 µg/mL (extract) | 1421.92 ± 6.06 µg/mL | [4] |
| Antioxidant | DPPH Radical Scavenging | - | 704.7 ± 5.9 µg/mL | [4] |
| ABTS Radical Scavenging | - | 631.09 ± 3.51 µg/mL | [4] | |
| Lipid Regulation | TG Accumulation Inhibition (HepG2) | ~40% inhibition at 10 µM | ~20% inhibition at 10 µM | [5] |
Note: Direct comparison can be challenging due to variations in experimental conditions across studies.[4]
Mechanisms of Action
The anticancer effects of both epimers are largely mediated through the induction of apoptosis.[1][6] Yamogenin has been shown to activate both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways in ovarian and gastric cancer cells.[6] Diosgenin also induces apoptosis and has been noted for its ability to inhibit the pro-inflammatory NF-κB and STAT3 signaling pathways.[4]
In metabolic regulation, both compounds act as Liver X Receptor (LXR) antagonists, downregulating the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of fat synthesis.[5][8] However, diosgenin demonstrates a more potent and sustained inhibition of SREBP-1c expression, even in the presence of LXR agonists, whereas the weaker effect of yamogenin can be overridden.[5][8]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
-
Cell Culture: Human cancer cells (e.g., SKOV-3, AGS) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of diosgenin and yamogenin in DMSO are prepared. The cells are then treated with various concentrations of the compounds (e.g., 0-100 µM) and incubated for 24 to 72 hours. A vehicle control (DMSO) is included.[4]
-
MTT Addition: After incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well.[4]
-
Formazan (B1609692) Formation: The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.[4]
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Sarsasapogenin and Smilagenin: (25S) vs. (25R) Epimers with 5β-Configuration
Sarsasapogenin and its C-25 epimer Smilagenin are distinguished by a cis-fused A/B ring system (5β configuration), a feature that is biologically significant.[2][3] This structural characteristic, combined with the C-25 stereochemistry, results in distinct pharmacological profiles.[3][9]
Comparative Biological Activities
While both epimers show antidiabetic and neuroprotective potential, sarsasapogenin appears to be a more potent anti-inflammatory and anticancer agent, whereas smilagenin shows stronger evidence as a neurotrophic and neuroprotective compound.[9] The 5β-configuration appears crucial for these effects, as related 5α-epimers (like tigogenin) or compounds with a Δ5 double bond (like diosgenin) show markedly reduced or no activity in similar models.[3][10]
Table 2: Quantitative Comparison of In Vitro Biological Activities of Sarsasapogenin and Smilagenin
| Bioactivity | Assay/Target | Sarsasapogenin (IC50) | Smilagenin (IC50) | Reference |
|---|---|---|---|---|
| Anticancer | HepG2 (Human Hepatoma) | 42.4 µg/mL | Less evidence | [9] |
| Neuroprotection | Acetylcholinesterase (AChE) Inhibition | 9.9 µM | 43.29 µg/mL | [10][11] |
| Butyrylcholinesterase (BuChE) Inhibition | 5.4 µM | - | [10] |
Note: Data is compiled from different sources and should be interpreted with caution.[10]
Mechanisms of Action
Sarsasapogenin exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated activation of NF-κB and MAPK signaling pathways, which reduces the production of pro-inflammatory cytokines.[9] Smilagenin's neuroprotective effects are linked to its ability to attenuate beta-amyloid-induced degeneration and stimulate the expression of brain-derived neurotrophic factor (BDNF).[11] Both compounds have been shown to halt the decline in muscarinic acetylcholine (B1216132) receptors (mAChRs) in animal models of Alzheimer's disease.[3]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a method to measure the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
DTNB solution (5,5'-dithio-bis-(2-nitrobenzoic acid)) in buffer.
-
Enzyme solution (AChE or BChE) in buffer.
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide) in buffer.
-
Test compound solutions (Sarsasapogenin, Smilagenin) at various concentrations.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of the test compound solution to each well.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of the enzyme solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Measurement: Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.[9]
Other this compound Stereoisomers
Tigogenin and Neotigogenin
Tigogenin ((25R)-5α-spirostan-3β-ol) and its C-25 epimer Neotigogenin are 5α-analogs. Tigogenin itself generally exhibits low antiproliferative activity.[12] However, derivatization, particularly glycosylation, can significantly enhance the antitumor activities of tigogenin derivatives.[12] For example, a tigogenin derivative bearing a 2-deoxy-galactose showed IC50 values of 2.7 µM and 4.6 µM against HepG2 and MCF7 cancer cell lines, respectively.[12] Antifungal studies have also shown that certain tigogenin saponins (B1172615) are potent inhibitors of Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[13]
Gitogenin and Neogitogenin
Gitogenin ((25R)-5α-spirostan-2α,3β-diol) and its epimer Neogitogenin have been reported in various plants, including Tribulus terrestris.[14][15] While they are known components of bioactive plant extracts, direct, quantitative comparisons of the biological activities of the isolated epimers are less common in the literature. Extracts containing these compounds have been associated with a range of effects, including antioxidant and antibacterial properties.[16]
Conclusion
The stereochemistry of this compound compounds is a critical determinant of their biological function. As demonstrated by the C-25 epimeric pairs Diosgenin/Yamogenin and Sarsasapogenin/Smilagenin, a single change in the orientation of a methyl group can alter the potency and even the primary mechanism of action, shifting activity from metabolic regulation to neuroprotection. Furthermore, the stereochemistry of the A/B ring fusion, as seen in the 5β series, can confer unique and potent activities not observed in their 5α or unsaturated counterparts. For drug development professionals, these findings underscore the importance of stereoselective synthesis and characterization to fully exploit the therapeutic potential of this versatile class of natural products.[1][3] Future research should focus on direct comparative studies under uniform conditions to further elucidate these nuanced structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sarsasapogenin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Biological and Pharmacological Effects of Synthetic Saponins [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Gitogenin | C27H44O4 | CID 441887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pharmacological Properties of Spirostan-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostan-3-ol, a core structure of various steroidal saponins (B1172615), has garnered significant attention within the scientific community for its diverse pharmacological activities. These compounds, naturally occurring in a variety of plant species, have demonstrated promising potential in preclinical studies, exhibiting anti-inflammatory, cytotoxic, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Spirostan-3-ols are a class of steroid sapogenins characterized by a spiroketal side chain. They are key aglycones of spirostanol (B12661974) saponins, which are widely distributed in the plant kingdom, particularly in families such as Liliaceae, Dioscoreaceae, and Agavaceae. The structural diversity of the sugar moieties attached to the 3-hydroxyl group, as well as other substitutions on the steroidal backbone, gives rise to a wide array of biological activities. This guide will focus on the pharmacological properties attributed to the this compound core, with specific examples from its glycosidic derivatives where data is available.
Pharmacological Activities
Anti-inflammatory Activity
This compound derivatives have been shown to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases.
One study on spirostanol saponins isolated from Tacca vietnamensis demonstrated moderate inhibition of NO production in LPS-stimulated RAW 264.7 macrophages and BV2 cells, with IC50 values ranging from 37.0 to 60.7 μM[1]. While specific data for this compound is limited, these findings suggest that the spirostanol skeleton is a key contributor to this anti-inflammatory effect. The mechanism of action may involve the inhibition of inducible nitric oxide synthase (iNOS) activity or the modulation of upstream signaling pathways such as the NF-κB pathway[2].
Cytotoxic and Anticancer Activity
The cytotoxic potential of spirostanol saponins against various cancer cell lines has been extensively investigated. The primary mechanism of cytotoxicity is often attributed to the interaction of the saponin (B1150181) with the cell membrane, leading to pore formation and increased permeability[3]. Furthermore, many spirostanol saponins can induce apoptosis through the activation of specific signaling cascades.
A steroidal saponin isolated from Dracaena umbratica, with a this compound core, exhibited significant cytotoxicity against the murine leukemia cell line P-388 with an IC50 value of 3.5 ppm[4]. Another study on a pennogenin-based spirostanol saponin, TTB2, demonstrated growth inhibition of the Ewing sarcoma cell line Rh1 and induced cell cycle arrest in the G2/M and S phases in a dose- and time-dependent manner[5]. These studies highlight the potential of this compound derivatives as scaffolds for the development of novel anticancer agents. The pro-apoptotic effects are often mediated through the modulation of Bcl-2 family proteins and the activation of caspases[6][7].
Enzyme Inhibitory Activity
Certain spirostanol saponins have been identified as inhibitors of cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a wide range of cellular processes. Inhibition of PDEs can lead to an increase in intracellular cyclic nucleotide levels, which can have various therapeutic effects.
Quantitative Data
The following table summarizes the available quantitative data for the pharmacological activities of various this compound derivatives. It is important to note that specific data for the parent this compound aglycone is limited in the current literature.
| Compound/Extract | Pharmacological Activity | Cell Line/Model | IC50/EC50 | Reference |
| Spirostanol saponins from Tacca vietnamensis | Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages, BV2 cells | 37.0 - 60.7 μM | [1] |
| 3-O-[α-L-rhamnopyranosyl (1→4)-α-L-rhamnopyranosyl (1→4)-β-D- glucopyranosyl]-25(R)-spirost-5-en-3β-ol | Cytotoxicity | Murine leukemia P-388 | 3.5 ppm | [4] |
| Pennogenin 3-O-α-L-rhamnopyranosyl-(1→2) [α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside (TTB2) | Cytotoxicity | Ewing sarcoma Rh1 | Not specified | [5] |
| Spiro-acenaphthylene tethered-[1][3][5]-thiadiazole derivative | Anticancer | Renal RXF393 | 7.01 ± 0.39 µM | [8] |
| Spiro-acenaphthylene tethered-[1][3][5]-thiadiazole derivative | Anticancer | Colon HT29 | 24.3 ± 1.29 µM | [8] |
| Spiro-acenaphthylene tethered-[1][3][5]-thiadiazole derivative | Anticancer | Melanoma LOX IMVI | 9.55 ± 0.51 µM | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric method to assess cell viability based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells[3].
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Test compound (this compound derivative)
-
Cancer cell line of interest (e.g., P-388, Rh1)
-
Complete cell culture medium
-
96-well microplate
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well in 100 µL of complete medium and incubate for 12-24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compound (this compound derivative)
-
Complete cell culture medium
-
Griess Reagent (e.g., 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
cAMP Phosphodiesterase (PDE) Activity Assay
This protocol describes a general method for measuring PDE activity, which can be adapted for screening inhibitors. This can be a radioassay or a colorimetric/fluorometric assay[9][10][11]. Below is a general outline for a non-radioactive assay.
Materials:
-
Purified PDE enzyme or cell lysate containing PDE
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compound (this compound derivative)
-
5'-Nucleotidase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PDE enzyme.
-
Reaction Initiation: Initiate the reaction by adding the cAMP substrate.
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination and Phosphate Generation: Stop the PDE reaction (e.g., by adding a termination buffer). Then, add 5'-nucleotidase to convert the 5'-AMP product to adenosine and inorganic phosphate.
-
Phosphate Detection: Add the phosphate detection reagent and incubate to allow color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways
The pharmacological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. Below are diagrams of key pathways potentially involved.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some spirostanol saponins may exert their anticancer effects by inhibiting this pathway.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in regulating the inflammatory response. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Apoptosis Signaling Pathway (Intrinsic)
The intrinsic or mitochondrial pathway of apoptosis is a key mechanism for the removal of damaged or cancerous cells. Many cytotoxic agents induce apoptosis through this pathway.
Caption: Intrinsic apoptosis pathway and potential induction by this compound.
Conclusion and Future Directions
This compound and its naturally occurring glycosides represent a promising class of bioactive molecules with significant therapeutic potential. The available evidence strongly suggests their utility as anti-inflammatory and anticancer agents. However, to fully realize their clinical potential, further research is warranted. Specifically, there is a need for more comprehensive studies to elucidate the precise molecular targets and to establish a clear structure-activity relationship for different this compound derivatives. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate these future research endeavors. As our understanding of the pharmacological properties of this compound deepens, it is anticipated that these compounds will play an increasingly important role in the development of novel and effective therapies for a range of human diseases.
References
- 1. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamopen.com [benthamopen.com]
- 5. Cytotoxicity of the saponin TTB2 on Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
Potential Therapeutic Effects of Spirostan-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostan-3-ol and its glycosidic derivatives, a class of steroidal saponins (B1172615), have garnered significant attention within the scientific community for their diverse and potent biological activities. These naturally occurring compounds, found in a variety of plant species, have demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective applications. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its therapeutic effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Quantitative Data on Therapeutic Effects
The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative view of their potency in various in vitro models.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Taccavietnamoside C | RAW 264.7 | NO Production | 48.5 | [1] |
| Taccavietnamoside D | RAW 264.7 | NO Production | 60.7 | [1] |
| Taccavietnamoside E | RAW 264.7 | NO Production | 37.0 | [1] |
| Taccavietnamoside C | BV2 | NO Production | 52.3 | [1] |
| Taccavietnamoside D | BV2 | NO Production | 58.4 | [1] |
| Taccavietnamoside E | BV2 | NO Production | 41.2 |
Table 2: Cytotoxic Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Progenin III | CCRF-CEM (Leukemia) | Resazurin Reduction | 1.59 | |
| Progenin III | SKMel-28 (Melanoma) | Resazurin Reduction | 31.61 | |
| (25R)-5α-spirostan-3,6-dione | PC12 (Pheochromocytoma) | MTT Assay | > 100 | |
| Diosgenin | PC12 (Pheochromocytoma) | MTT Assay | > 100 |
Table 3: Neuroprotective Activity of this compound Derivatives
Quantitative data (EC50 values) for the direct neuroprotective effects of this compound or its close derivatives were not prominently available in the reviewed literature. The therapeutic potential is inferred from the general neuroprotective activities of spirostanol (B12661974) saponins and their anti-inflammatory and antioxidant properties. Further research is required to quantify the direct neuroprotective efficacy of specific this compound compounds.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their therapeutic effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for their anticancer and anti-inflammatory activities.
Anticancer Mechanism: Modulation of PI3K/Akt and Apoptotic Pathways
Spirostanol saponins have been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway and the intrinsic apoptotic pathway. By inhibiting the PI3K/Akt pathway, these compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and programmed cell death.
References
In Vitro Mechanism of Action of Spirostan-3-ol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostan-3-ols, a class of naturally occurring steroidal saponins, have garnered significant attention in oncological research for their potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the in vitro mechanism of action of spirostan-3-ols, with a particular focus on diosgenin (B1670711), a prominent and extensively studied member of this class. This document outlines the core molecular pathways modulated by these compounds, including the induction of apoptosis via the mitochondrial pathway, cell cycle arrest predominantly at the G2/M phase, and the inhibition of key oncogenic signaling cascades such as PI3K/Akt and STAT3. Detailed experimental protocols for foundational assays and structured quantitative data are presented to facilitate reproducible research and further drug development efforts.
Introduction
Spirostan-3-ols are a class of phytosteroids characterized by a spiroketal side chain. Diosgenin, a hydrolytic product of the saponin (B1150181) dioscin, is a well-known spirostan-3-ol and serves as a crucial precursor in the synthesis of various steroid drugs[1][2]. Emerging evidence has highlighted the potential of diosgenin and related spirostan-3-ols as anticancer agents[3][4][5]. Their multifaceted mechanism of action, targeting several key cellular processes involved in tumor progression, makes them attractive candidates for further investigation and development. This guide synthesizes the current understanding of their in vitro activities, focusing on the underlying molecular mechanisms.
Core Mechanisms of Action
The in vitro anticancer effects of spirostan-3-ols, particularly diosgenin, are primarily attributed to three interconnected mechanisms: induction of apoptosis, induction of cell cycle arrest, and modulation of critical signaling pathways.
Induction of Apoptosis
Spirostan-3-ols are potent inducers of apoptosis in various cancer cell lines. The primary mechanism involves the activation of the intrinsic or mitochondrial pathway of apoptosis[1][2].
Key Events in this compound-Induced Apoptosis:
-
Disruption of Mitochondrial Membrane Potential: Treatment with spirostan-3-ols leads to a reduction in the mitochondrial membrane potential[1].
-
Modulation of Bcl-2 Family Proteins: These compounds alter the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. Specifically, they have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[1][2].
-
Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol[2].
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases. Spirostan-3-ols have been demonstrated to activate initiator caspases like caspase-9 and executioner caspases such as caspase-3[1][2][6].
-
PARP Cleavage: Activated caspase-3 subsequently cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[2][7].
Induction of Cell Cycle Arrest
A significant body of evidence indicates that spirostan-3-ols can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase[6][8][9].
Molecular Basis of G2/M Arrest:
-
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: Spirostan-3-ols have been shown to decrease the expression of key G2/M regulatory proteins, including Cyclin B1 and CDK1 (also known as cdc2)[9][10].
-
Upregulation of CDK Inhibitors: The expression of cyclin-dependent kinase inhibitors such as p21 and p27 is often upregulated following treatment with these compounds, contributing to the cell cycle block[6][8]. This upregulation can occur in a p53-independent manner[6].
-
Chk1/Cdc25C Pathway: Diosgenin has been found to activate Chk1 kinase, which in turn phosphorylates and inactivates the Cdc25C phosphatase. Inactivated Cdc25C is unable to dephosphorylate and activate the Cyclin B1/CDK1 complex, leading to G2/M arrest[9][11].
Modulation of Key Signaling Pathways
Spirostan-3-ols exert their anticancer effects by targeting and inhibiting pro-survival and proliferative signaling pathways that are often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Spirostan-3-ols, including diosgenin, have been shown to inhibit this pathway.
Mechanism of Inhibition:
-
Inhibition of Akt Phosphorylation: Diosgenin treatment leads to a decrease in the phosphorylation of Akt, thereby inactivating it[6][8].
-
Downstream Effects: Inhibition of Akt signaling contributes to the observed cell cycle arrest and induction of apoptosis[3][12][13].
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers.
Mechanism of Inhibition:
-
Inhibition of STAT3 Activation: Diosgenin has been reported to inhibit both constitutive and inducible STAT3 activation[3][14].
-
Suppression of Upstream Kinases: This inhibition is mediated, at least in part, by the suppression of upstream kinases such as c-Src, JAK1, and JAK2, which are responsible for STAT3 phosphorylation[3][14].
-
Induction of SHP-2: Diosgenin can also induce the expression of the protein tyrosine phosphatase SHP-2, which is involved in the dephosphorylation and inactivation of STAT3[14].
-
Downregulation of STAT3 Target Genes: Inhibition of STAT3 signaling leads to the downregulation of various STAT3-regulated gene products that are involved in cell proliferation and survival[3][14].
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro effects of diosgenin on various cancer cell lines.
Table 1: IC50 Values of Diosgenin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-116 | Colon Adenocarcinoma | 24 | ~20 | [7] |
| HCT-116 | Colon Adenocarcinoma | 48 | 7-10 | [7] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 32.62 µg/ml | [15] |
| MCF-7 | Breast Cancer | Not Specified | 11.03 µg/ml | [15] |
| PC3 | Prostate Cancer | Not Specified | 14.02 | [16] |
| DU145 | Prostate Cancer | Not Specified | 23.21 | [16] |
| LNCaP | Prostate Cancer | Not Specified | 56.12 | [16] |
Table 2: Apoptosis Induction by Diosgenin in HeLa Cells
| Treatment | Duration (h) | Apoptotic Cells (%) | Reference |
| Diosgenin (30 µM) | 12 | 26.65 | [1] |
| Diosgenin (30 µM) | 24 | 46.43 | [1] |
| Diosgenin (30 µM) | 36 | 65.49 | [1] |
Table 3: Cell Cycle Distribution of Breast Cancer Cells after Diosgenin Treatment (48 h)
| Cell Line | Diosgenin (µM) | G2/M Phase Cells (%) | Sub-G1 Phase Cells (%) | Reference |
| MCF-7 | 10 | Significant Increase | Significant Increase | [9] |
| Hs578T | 10 | Significant Increase | Significant Increase | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of spirostan-3-ols on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound compound (e.g., diosgenin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[17][18]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound for the desired time periods (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals[18][19].
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[17].
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[20].
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension[20][21].
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[20].
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis[22].
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound compound.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes at 4°C[23].
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing PI and RNase A[24].
-
Incubate the cells for at least 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer[23]. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by spirostan-3-ols.
Materials:
-
Cell culture plates
-
Cancer cell lines
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
Procedure:
-
Treat cells with the this compound compound for the desired time.
-
Lyse the cells using ice-cold RIPA buffer[25].
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[25].
-
Block the membrane with blocking buffer for 1 hour at room temperature[25].
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by spirostan-3-ols and a general experimental workflow for their in vitro evaluation.
Caption: this compound induced intrinsic apoptosis pathway.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells [mdpi.com]
- 10. Diosgenin induces cell cycle arrest and apoptosis in human leukemia K562 cells with the disruption of Ca2+ homeostasis - ProQuest [proquest.com]
- 11. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosgenin inhibits cell proliferation of primary human thyrocytes via downregulation of PI3K/Akt signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 13. sciresliterature.org [sciresliterature.org]
- 14. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer and apoptotic effects on cell proliferation of diosgenin isolated from Costus speciosus (Koen.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. igbmc.fr [igbmc.fr]
- 21. bosterbio.com [bosterbio.com]
- 22. researchgate.net [researchgate.net]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to Spirostan-3-ol: Focus on Sarsasapogenin
This technical guide provides a comprehensive overview of a prominent member of the spirostan-3-ol class of molecules, sarsasapogenin (B1680783). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and the experimental protocols used to elucidate its mechanisms of action.
Core Compound Identification
This compound represents a class of steroidal sapogenins with multiple stereoisomers. This guide focuses on sarsasapogenin, a well-studied isomer with significant biological activities.
| Identifier | Value | Reference |
| Compound Name | Sarsasapogenin | [1] |
| Synonyms | Sarsaponin, Parigenin, (25S)-5beta-Spirostan-3beta-ol | [1][2] |
| CAS Number | 126-19-2, 82597-74-8 | [3][4][5] |
| Molecular Formula | C27H44O3 | [1][6] |
| Molecular Weight | 416.64 g/mol | [1][6] |
Biological Activity and Quantitative Data
Sarsasapogenin has demonstrated significant anti-cancer and anti-inflammatory properties. A key mechanism of its anti-cancer effect is the induction of apoptosis.
Table 2.1: In Vitro Cytotoxicity of Sarsasapogenin
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| HepG2 (Human Hepatoma) | MTT | 48 hours | 42.4 ± 1.0 µg/mL | [5][7] |
Signaling Pathways
Sarsasapogenin exerts its biological effects by modulating key signaling pathways. Its pro-apoptotic and anti-inflammatory mechanisms are of particular interest.
3.1. Apoptosis Induction
Sarsasapogenin has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway and by activating the endoplasmic reticulum (ER) stress pathway.[1][5] This involves the arrest of the cell cycle at the G2/M phase, leading to programmed cell death.[5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Saponins isolated from Asparagus induce apoptosis in human hepatoma cell line HepG2 through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sarsasapogenin | 126-19-2 | Benchchem [benchchem.com]
- 5. Sarsasapogenin | CAS:126-19-2 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. mdpi.com [mdpi.com]
- 7. The apoptotic effect of sarsasapogenin from Anemarrhena asphodeloides on HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Spirostan-3-ols from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for the extraction and isolation of spirostan-3-ols from plant sources. Spirostan-3-ols are a class of steroidal saponins (B1172615) characterized by a spiroketal side chain, with the hydroxyl group at the C-3 position being a common feature. Diosgenin (B1670711) is a prominent example of a spirostan-3-ol aglycone (sapogenin) and serves as a crucial precursor in the synthesis of various steroidal drugs.[1][2][3][4] Consequently, efficient extraction and isolation techniques are of significant interest to the pharmaceutical and nutraceutical industries.
Principles of Extraction and Isolation
The general procedure for obtaining pure spirostan-3-ols from plant material involves a multi-step process that begins with the extraction of the crude saponin (B1150181) glycosides, followed by purification or hydrolysis to yield the aglycone, which is then further purified.
1. Plant Material and Pre-treatment: The primary sources of spirostan-3-ols include plants from the Dioscorea (yam), Trigonella (fenugreek), Allium, and Yucca genera.[5] The plant material, typically tubers, rhizomes, or seeds, is dried and ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Extraction of Crude Saponins: Saponins are glycosides and exhibit a wide range of polarities. The choice of extraction method and solvent is critical for achieving high yields.
-
Conventional Methods: Maceration, reflux, and Soxhlet extraction are traditional methods that utilize solvents like methanol (B129727), ethanol (B145695), or aqueous ethanol to extract saponins. Dilute ethanol is often preferred as it can prevent the foaming associated with saponins and reduce the co-extraction of certain impurities.
-
Modern Methods: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.
3. Isolation and Purification: The crude extract contains a complex mixture of saponins, pigments, fats, and other metabolites that need to be removed.
-
Hydrolysis: To isolate the this compound aglycone (sapogenin), acid hydrolysis is commonly employed. This process cleaves the sugar moieties from the steroid backbone. The resulting water-insoluble sapogenin can then be separated from the aqueous solution.
-
Chromatographic Techniques: For the isolation of intact saponin glycosides or the purification of sapogenins, various chromatographic methods are used. These include column chromatography with silica (B1680970) gel, Sephadex LH-20, or macroporous resins. For high-purity compounds, advanced techniques like High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are employed, often with an Evaporative Light Scattering Detector (ELSD) for detection, as many saponins lack a UV chromophore.
Experimental Protocols
Protocol 1: Classical Extraction and Acid Hydrolysis for Diosgenin Isolation
This protocol describes a common method for extracting diosgenin, a this compound, from Dioscorea tubers.
1. Preparation of Plant Material:
- Wash the Dioscorea tubers thoroughly to remove any soil and debris.
- Slice the tubers into thin pieces and dry them in a hot air oven at 60°C until a constant weight is achieved.
- Grind the dried tubers into a fine powder using a mechanical grinder.
2. Soxhlet Extraction:
- Accurately weigh 50 g of the dried powder and place it in a cellulose (B213188) thimble.
- Place the thimble in a Soxhlet extractor.
- Add 500 mL of 95% ethanol to the round-bottom flask.
- Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
- Allow the extraction to proceed for 8-12 hours, or until the solvent in the extractor becomes colorless.
- After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
3. Acid Hydrolysis:
- Transfer the residue to a flask suitable for reflux.
- Add 100 mL of 2N hydrochloric acid (HCl).
- Reflux the mixture for 4 hours to hydrolyze the saponins and liberate the diosgenin.
- Cool the mixture to room temperature. The crude diosgenin will precipitate out of the acidic solution.
4. Isolation and Preliminary Purification:
- Filter the cooled mixture through a Buchner funnel.
- Wash the collected precipitate with distilled water until the filtrate is neutral to pH paper.
- Dry the crude diosgenin precipitate in an oven at 50-60°C.
- The dried crude product can be further purified by recrystallization from acetone (B3395972) or by column chromatography as described in Protocol 3.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Spirostanol (B12661974) Saponins
This protocol offers a more rapid and efficient method for extracting intact saponin glycosides.
1. Preparation:
- Prepare dried and powdered plant material as described in Protocol 1.
2. Ultrasonic Extraction:
- Place 20 g of the powdered plant material into a 500 mL Erlenmeyer flask.
- Add 200 mL of 70% methanol (solvent-to-solid ratio of 10:1 v/w).
- Place the flask in an ultrasonic bath.
- Sonication should be carried out at a frequency of 40 kHz and a temperature of 50°C for 45 minutes.
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the residue one more time under the same conditions to ensure complete extraction.
- Combine the filtrates from both extractions.
3. Concentration:
- Concentrate the combined methanolic extract using a rotary evaporator at a temperature below 50°C to yield the crude saponin extract. This extract can then be subjected to purification.
Protocol 3: Purification by Column Chromatography
This protocol is suitable for purifying either the crude sapogenin from Protocol 1 or the crude saponin extract from Protocol 2.
1. Column Preparation:
- Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
- Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
- Allow the column to settle and equilibrate with n-hexane.
2. Sample Loading:
- Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal volume of chloroform.
- Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
- Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
3. Elution:
- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient for spirostanol sapogenins like diosgenin is a mixture of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on). For saponin glycosides, a more polar system like chloroform-methanol-water may be required.
- Collect the eluate in fractions of equal volume (e.g., 20 mL).
4. Analysis and Pooling:
- Analyze the collected fractions using Thin Layer Chromatography (TLC). For diosgenin, a mobile phase of acetone:hexane (1:4) can be used, with visualization by spraying with 25% H2SO4 in methanol followed by heating.
- Combine the fractions that show a pure spot corresponding to the target compound.
- Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Data Presentation
The following table summarizes quantitative data from various studies on the extraction of spirostan-3-ols and related saponins, providing a comparative overview of different methods and their efficiencies.
| Plant Source & Part | Target Compound | Extraction Method | Solvent System | Key Conditions | Yield / Purity | Reference |
| Dioscorea zingiberensis | Steroid Saponins | Macroporous Resin & Silica Gel Column | 60% Ethanol, then Dichloromethane-Methanol-Water (70:30:10) | N/A | 140 g crude extract from 10 kg rhizome | |
| Dioscorea tubers | Diosgenin | Reflux & Hydrolysis | 2N Mineral Acid (e.g., HCl) | Reflux for 2 hr | 3.1% | |
| Dioscorea pseudojaponica | Steroidal Saponins | Column Chromatography | Methanol/Water Gradient | XAD-2 Resin | N/A | |
| Tribulus terrestris | Phenolics & Saponins | Soxhlet | Methanol | N/A | Highest enzyme inhibition potential | |
| Dioscorea cayenensis | Spirostan Glycosides | Maceration | Methanol | 35°C | N/A | |
| Quinoa Bran | Saponins | Aqueous Alcohol Extraction | 50% v/v aqueous ethanol or methanol | N/A | Enriched saponin fraction |
Mandatory Visualizations
Caption: General experimental workflow for the extraction and isolation of a this compound aglycone.
Caption: Relationship between steroidal saponins, sapogenins, and spirostan-3-ols.
Caption: Diosgenin inhibits the STAT3 signaling pathway, leading to suppressed cell proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Spirostan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostan-3-ol and its glycosidic derivatives, spirostanol (B12661974) saponins (B1172615), are a class of steroidal compounds with significant therapeutic potential, including anticancer and anti-inflammatory activities. This document provides a detailed protocol for the extraction, hydrolysis, and purification of this compound from plant sources. The methodology encompasses initial solvent extraction of saponins, subsequent acid hydrolysis to yield the aglycone (sapogenin), and final purification using a combination of column chromatography and preparative high-performance liquid chromatography (HPLC). Furthermore, this guide includes representative data on the biological activity of related spirostanol compounds and an overview of a potential mechanism of action involving the PI3K/Akt signaling pathway.
Introduction
This compound is the aglycone backbone of a wide range of naturally occurring spirostanol saponins. These saponins are prevalent in various plant families, including Liliaceae, Dioscoreaceae, and Agavaceae. The purification of the aglycone, this compound, is a critical step for detailed structure-activity relationship (SAR) studies, development of semi-synthetic derivatives, and investigation of its pharmacological properties. The general workflow involves the liberation of the aglycone from its glycosidic linkages, followed by chromatographic purification to achieve high purity.
Experimental Protocols
Extraction of Crude Saponins from Plant Material
This protocol describes the extraction of crude spirostanol saponins from dried and powdered plant material (e.g., rhizomes, leaves).
Materials:
-
Dried, powdered plant material
-
80% Methanol (B129727) (MeOH) in water
-
n-Butanol
-
Diethyl ether
-
5% Sodium chloride (NaCl) solution
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 100 g of dried, powdered plant material in 1 L of 80% methanol for 24 hours at room temperature with occasional stirring.
-
Filter the extract through filter paper. Concentrate the filtrate using a rotary evaporator at 40-50°C to remove the methanol, resulting in an aqueous extract.
-
Defat the aqueous extract by partitioning with an equal volume of diethyl ether in a separatory funnel. Discard the upper ether layer. Repeat this step three times.
-
Extract the remaining aqueous phase with an equal volume of n-butanol. Collect the upper n-butanol layer. Repeat the extraction three times.
-
Combine the n-butanol fractions and wash with an equal volume of 5% NaCl solution to remove water-soluble impurities.
-
Evaporate the n-butanol extract to dryness under reduced pressure to obtain the crude saponin (B1150181) extract.
Acid Hydrolysis of Saponins to Yield this compound
This protocol details the cleavage of glycosidic bonds to release the this compound aglycone.
Materials:
-
Crude saponin extract
-
2M Hydrochloric acid (HCl) in methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Heating mantle with reflux condenser
-
pH paper
Procedure:
-
Dissolve 10 g of the crude saponin extract in 200 mL of 2M methanolic HCl.
-
Reflux the mixture at 80°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH is approximately 7.
-
Partition the neutralized solution with an equal volume of ethyl acetate. Collect the organic layer. Repeat the extraction three times.
-
Combine the ethyl acetate fractions, wash with distilled water, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude this compound aglycone.
Purification of this compound
This two-step protocol involves initial purification by silica (B1680970) gel column chromatography followed by final purification using preparative HPLC.
3.1. Silica Gel Column Chromatography
Materials:
-
Crude this compound aglycone
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude aglycone in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane to 50% ethyl acetate in hexane).
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the desired compound and evaporate the solvent.
3.2. Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Partially purified this compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Preparative HPLC system with a UV detector
Procedure:
-
Dissolve the partially purified this compound in a suitable solvent (e.g., methanol or ACN).
-
Set up the preparative HPLC system with the parameters outlined in Table 1.
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the main peak of this compound.
-
Evaporate the solvent from the collected fractions to obtain pure this compound.
-
Assess the purity by analytical HPLC.
Data Presentation
Table 1: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | Preparative C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 70-95% B over 30 min |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Temperature | Ambient |
Table 2: Cytotoxic Activity of Spirostanol Compounds against Cancer Cell Lines
Note: The following data are for representative spirostanol compounds and may not be specific to this compound. IC₅₀ values can vary significantly based on the specific compound, cell line, and assay conditions.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Spirostanol Saponin 7 | U87MG (Glioblastoma) | 1.13 | [1][2] |
| Spirostanol Saponin 8 | U87MG (Glioblastoma) | 3.42 | [1][2] |
| Furostanol Saponin 3 | Hep-G2 (Hepatocellular Carcinoma) | 16.98 | [1] |
| Furostanol Saponin 4 | Hep-G2 (Hepatocellular Carcinoma) | 15.28 |
Table 3: Spectroscopic Data for a Representative (25R)-5α-spirostan-3β-ol
Note: Chemical shifts are reported in ppm and are referenced to the solvent signal. Data is compiled from literature for similar compounds and should be used as a reference.
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) |
| 3 | ~71.5 | ~3.5 (m) |
| 5 | ~45.0 | ~0.8 (m) |
| 25 | ~30.3 | ~1.6 (m) |
| 26 | ~66.8 | ~3.4 (dd), ~3.2 (dd) |
| 27 | ~17.1 | ~0.7 (d) |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Spirostan-3-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirostan-3-ol derivatives, a class of steroidal saponins, are of significant interest in medicinal chemistry and drug development. The parent compound, diosgenin (B1670711) ((25R)-spirost-5-en-3β-ol), is a naturally occurring spirostanol (B12661974) found abundantly in plants like yams (Dioscorea species) and fenugreek.[1] It serves as a crucial precursor for the synthesis of various steroidal drugs, including corticosteroids and sex hormones.[2] Beyond its role as a synthetic starting material, diosgenin itself exhibits a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antihypercholesterolemia effects.[2][3]
Structural modification of the spirostanol skeleton is a key strategy to enhance potency, improve pharmacokinetic properties such as solubility, and develop derivatives with novel mechanisms of action. The hydroxyl group at the C-3 position is a common and convenient site for chemical modification. This document provides detailed protocols for the synthesis of representative this compound derivatives via C-3 modification and outlines standard assays for evaluating their biological activity.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and a key signaling pathway often modulated by these compounds.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Caption: The PI3K-Akt signaling pathway, a target for anticancer Spirostanol derivatives.[4]
Section 1: Synthesis Protocols
The following protocols are generalized methods based on published literature for the modification of diosgenin at the C-3 hydroxyl position.
Protocol 1.1: Synthesis of C-3 Amino Acid Ester Derivatives
This protocol describes the esterification of diosgenin with an N-protected amino acid followed by deprotection.
Materials:
-
Diosgenin
-
N-Boc protected amino acid (e.g., Boc-Glycine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Esterification:
-
Dissolve diosgenin (1.0 eq), N-Boc protected amino acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected derivative.
-
-
Purification (N-Boc derivative):
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in n-hexane).
-
-
Deprotection:
-
Dissolve the purified N-Boc protected derivative in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final amino acid ester derivative. Further purification may be performed if necessary.
-
Protocol 1.2: Synthesis of C-3 Quaternary Phosphonium (B103445) Salt Derivatives
This two-step protocol involves an initial esterification with a halo-acid followed by reaction with a tertiary phosphine (B1218219).
Materials:
-
Diosgenin
-
5-Bromovaleric acid
-
EDC·HCl, DMAP
-
DCM, anhydrous
-
Triphenylphosphine (or other tertiary phosphine)
-
Acetonitrile (CH₃CN)
-
Standard workup and purification reagents as listed in Protocol 1.1
Procedure:
-
Step 1: Synthesis of Intermediate 3-O-(5-bromovaleroyl)diosgenin.
-
Following the esterification procedure in Protocol 1.1, react diosgenin (1.0 eq) with 5-bromovaleric acid (1.2 eq) using EDC·HCl (1.5 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Stir at room temperature for approximately 3 hours.
-
Perform an aqueous workup as described previously.
-
Purify the crude product by silica gel chromatography to obtain the pure bromo-ester intermediate.
-
-
Step 2: Synthesis of the Quaternary Phosphonium Salt.
-
Dissolve the purified bromo-ester intermediate (1.0 eq) and the desired tertiary phosphine (e.g., triphenylphosphine, 1.5 eq) in acetonitrile.
-
Reflux the mixture for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., DCM/ether) to yield the final quaternary phosphonium salt derivative.
-
Section 2: Biological Evaluation Protocols
Protocol 2.1: In Vitro Cytotoxicity by MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7) and a normal cell line (e.g., L02)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the plates and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Section 3: Data Presentation
The following tables summarize representative data for synthesized this compound derivatives, demonstrating their biological potential.
Table 1: Neuroprotective and Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Modification at C-3 | Assay | Cell Line | Activity (IC₅₀ / EC₅₀, µM) | Reference |
| DG-15 | Amino Acid Ester | Neuroprotection | SH-SY5Y | EC₅₀ = 6.86 ± 0.69 | |
| Edaravone | Positive Control | Neuroprotection | SH-SY5Y | EC₅₀ = 21.60 ± 3.04 | |
| 4m | F-ring opened, C-3 Acetyl | NO Inhibition | RAW264.7 | IC₅₀ = 0.449 ± 0.050 |
Table 2: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound ID | Modification at C-3 | Cell Line | Activity (IC₅₀, µM) | Reference |
| Diosgenin | Unmodified | HepG2 | > 40 | |
| Compound 8 | Succinic acid-piperazine amide | HepG2 | 1.9 | |
| Compound 8 | Normal L02 | 18.6 | ||
| Compound 18 | Glutaric acid-piperazine amide | HepG2 | 2.4 | |
| Compound 26 | Succinic acid-piperazine cation | HepG2 | 2.1 | |
| Compound 2.2f | Quaternary Phosphonium Salt | SW620 | 0.22 ± 0.01 | |
| Compound 2.2f | H358 | 0.82 ± 0.04 | ||
| Compound 2.2f | HCT-116 | 0.45 ± 0.03 | ||
| Compound 2.2f | Aspc-1 | 0.36 ± 0.02 | ||
| Diosgenin | Unmodified | SW620 | 75.2 ± 3.5 |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis and Biological Evaluation of Diosgenin-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Spirostan-3-ol using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirostan-3-ols are a class of naturally occurring steroidal sapogenins characterized by a spiroketal moiety at the C-22 position. These compounds are widely distributed in the plant kingdom and serve as important precursors for the synthesis of various steroidal drugs. Accurate structural elucidation is paramount for understanding their biological activities and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of the complex three-dimensional structure of these molecules. This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of a representative Spirostan-3-ol, Tigogenin ((25R)-5α-spirostan-3β-ol), along with detailed protocols for data acquisition and analysis.
Data Presentation: ¹H and ¹³C NMR Spectral Data of Tigogenin
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for Tigogenin in deuterated chloroform (B151607) (CDCl₃). The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, as reported in the literature.
Table 1: ¹H NMR Spectral Data of Tigogenin ((25R)-5α-spirostan-3β-ol) in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 3.59 | m | |
| 16 | 4.41 | td | 7.8, 7.2 |
| 18-H₃ | 0.78 | s | |
| 19-H₃ | 0.81 | s | |
| 21-H₃ | 0.98 | d | 6.9 |
| 26-H₂ | 3.45 (eq), 3.36 (ax) | dd, dd | 10.8, 4.5; 10.8, 10.8 |
| 27-H₃ | 0.79 | d | 6.2 |
Table 2: ¹³C NMR Spectral Data of Tigogenin ((25R)-5α-spirostan-3β-ol) in CDCl₃
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 37.0 | 15 | 31.8 |
| 2 | 31.4 | 16 | 80.9 |
| 3 | 71.3 | 17 | 62.7 |
| 4 | 38.4 | 18 | 16.3 |
| 5 | 44.8 | 19 | 12.2 |
| 6 | 28.7 | 20 | 41.7 |
| 7 | 32.1 | 21 | 14.5 |
| 8 | 35.1 | 22 | 109.3 |
| 9 | 54.1 | 23 | 31.4 |
| 10 | 35.6 | 24 | 28.8 |
| 11 | 21.2 | 25 | 30.3 |
| 12 | 39.8 | 26 | 66.9 |
| 13 | 40.8 | 27 | 17.1 |
| 14 | 56.4 |
Experimental Protocols
Detailed methodologies for the acquisition of high-quality NMR data for Spirostan-3-ols are provided below. These protocols are designed to yield comprehensive structural information.
1. Sample Preparation
-
Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved using techniques such as column chromatography or recrystallization.
-
Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for spirostanols. Ensure the solvent is of high purity and free from water.
-
Concentration: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of CDCl₃.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer's probe (typically around 4-5 cm).
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy for Structural Elucidation:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Sequence: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (ns): 8-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
Pulse Sequence: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-220 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans (ns): 4-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and assigning quaternary carbons.
-
Pulse Sequence: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-250 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (ns): 16-64 per increment.
-
Long-range coupling delay (d6): Optimized for a long-range J-coupling of 8-10 Hz.
-
-
Mandatory Visualizations
Workflow for NMR-based Structural Elucidation of this compound
Logical Relationship of 2D NMR Experiments for Structural Assignment
Application Note: High-Sensitivity Quantitative and Qualitative Analysis of Spirostan-3-ol using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of Spirostan-3-ol in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The methodology is based on established procedures for structurally similar spirostanol (B12661974) sapogenins, such as sarsasapogenin (B1680783) and diosgenin, and is suitable for pharmacokinetic studies and other quantitative applications.
Introduction
This compound is a member of the spirostanol class of steroids, which are widely investigated for their diverse pharmacological activities. Accurate and precise quantification of this compound in biological samples is crucial for preclinical and clinical development. This document provides a detailed LC-MS/MS method that offers high selectivity and sensitivity for the analysis of this compound.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Blank plasma (e.g., rat, human)
-
This compound reference standard
-
Internal Standard (IS) reference standard (e.g., Diosgenin)
-
Methanol (B129727) (HPLC grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Diosgenin in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample[1].
-
Vortexing: Vigorously vortex the mixture for 1 minute to ensure complete protein precipitation[1].
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[1].
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis[1].
Liquid Chromatography
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
LC Conditions:
| Parameter | Value |
| Column | Phenomenex Kinetex XB C18 (2.1 mm × 50 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 0.03% Formic acid in water[2] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic elution with 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Autosampler Temperature | 4°C |
| Run Time | 5 minutes |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound* | 417.4 | 273.2 | 23 |
| Diosgenin (IS) | 415.2 | 271.2 | 23 |
*Note: The MRM transition for this compound is based on sarsasapogenin, a closely related isomer. The exact masses and optimal collision energy should be determined by infusing a standard solution of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the LC-MS/MS method for a spirostanol sapogenin, which is representative of the performance expected for this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Analyte | This compound |
| Internal Standard (IS) | Diosgenin |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (1 ng/mL) | ≤ 6.5% | ≤ 6.5% | 87.6% - 99.2% |
| Medium QC (50 ng/mL) | ≤ 6.0% | ≤ 6.0% | 90.1% - 98.5% |
| High QC (400 ng/mL) | ≤ 5.5% | ≤ 5.5% | 92.3% - 97.8% |
Table 3: Recovery and Matrix Effect
| Analyte/IS | Recovery (%) | Matrix Effect (%) |
| This compound | 85% - 95% | Within ±15% |
| Diosgenin (IS) | 88% - 97% | Within ±15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Fragmentation Pathway of Spirostanol Aglycone
Caption: Proposed fragmentation of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound in biological matrices. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput applications in drug development and pharmacokinetic research. The provided quantitative data for analogous compounds demonstrates the expected performance of this method.
References
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Spirostan-3-ol
Application Note
Introduction
Spirostan-3-ols are a class of steroidal sapogenins characterized by a spiroketal side chain. A prominent member of this class is diosgenin (B1670711), a key precursor in the synthesis of various steroid drugs. Accurate and reliable quantification of Spirostan-3-ols is crucial for quality control in herbal medicine, dietary supplements, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of these compounds. This application note provides a detailed protocol for the HPLC analysis of Spirostan-3-ol, focusing on diosgenin as a representative compound. The method is applicable to researchers, scientists, and drug development professionals.
Spirostan-3-ols often lack a strong chromophore, making UV detection challenging. Therefore, detection is typically performed at low wavelengths (around 203-210 nm) where the molecule exhibits some absorbance.[1][2] This method utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and water, providing a simple, accurate, and sensitive approach for the estimation of Spirostan-3-ols.[1][2]
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended for the separation.[1][2]
-
Solvents: HPLC grade acetonitrile and water are necessary for the mobile phase.
-
Standards: A certified reference standard of the specific this compound of interest (e.g., Diosgenin) is required for calibration.
-
Sample Preparation: Depending on the matrix, materials for extraction (e.g., methanol (B129727), hydrochloric acid) and filtration (e.g., 0.45 µm syringe filters) will be needed.
Chromatographic Conditions
A typical set of chromatographic conditions for the analysis of this compound is summarized in the table below. These conditions may require optimization depending on the specific compound and matrix being analyzed.
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (90:10, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | Ambient or controlled at 30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 203 nm[1][2] |
| Run Time | Approximately 15 minutes |
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of diosgenin, a representative this compound. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Reference |
| Retention Time (t_R) | ~10.5 min | [1][2] |
| Linearity Range | 2 - 10 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.997 | [1][2] |
| Limit of Detection (LOD) | 0.0372 µg | |
| Limit of Quantification (LOQ) | 0.1127 µg | |
| Recovery | 97% | [1] |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of a suitable solvent such as methanol or the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 2, 4, 6, 8, and 10 µg/mL).[1][2]
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material.
-
Add a suitable extraction solvent (e.g., 50 mL of methanol).
-
Extract using an appropriate method such as sonication for 30 minutes or reflux for 2 hours.
-
-
Acid Hydrolysis:
-
To the extract, add an equal volume of 2 M hydrochloric acid.
-
Heat the mixture in a water bath at 90 °C for 2 hours to hydrolyze the glycosidic bonds and release the spirostanol (B12661974) aglycone.
-
-
Neutralization and Extraction:
-
After cooling, neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Extract the liberated this compound with an immiscible organic solvent such as chloroform (B151607) or ethyl acetate (B1210297) (3 x 50 mL).
-
-
Final Preparation:
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 6 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Inject the prepared sample solutions into the HPLC system.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample, taking into account the dilution factors during sample preparation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
Investigating the Anti-inflammatory Effects of Spirostan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of Spirostan-3-ol, a steroidal sapogenin with potential therapeutic applications. The protocols outlined below detail the necessary experimental procedures to characterize its mechanism of action, focusing on key inflammatory pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of inflammation include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The expression of the enzymes responsible for producing these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely regulated by the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways.
Spirostanol (B12661974) saponins, a class of naturally occurring steroids, have demonstrated significant anti-inflammatory activities. While specific data for this compound is limited, studies on closely related spirostanol aglycones, such as sarsasapogenin, and various spirostanol glycosides, provide strong evidence for their potential to modulate inflammatory responses. These compounds have been shown to inhibit the production of key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways. This document provides detailed protocols to assess the anti-inflammatory effects of this compound in vitro.
Data Presentation: Quantitative Anti-inflammatory Effects of Spirostanol Compounds
The following tables summarize the reported inhibitory activities of various spirostanol compounds on key inflammatory markers. This data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| Taccavietnamoside C | RAW 264.7 | 45.2 | [1] |
| Taccavietnamoside D | RAW 264.7 | 37.0 | [1] |
| Taccavietnamoside E | RAW 264.7 | 60.7 | [1] |
| Polyhydroxylated spirostanol saponin (B1150181) 21 | RAW 264.7 | 11.5 | [2] |
Table 2: Inhibition of Superoxide Anion Generation and Elastase Release in fMLP/CB-Stimulated Neutrophils
| Compound | Superoxide Anion Generation IC50 (µM) | Elastase Release IC50 (µM) | Reference |
| Spirostanol Saponin 20 | 7.0 | 3.7 | [3] |
| Spirostanol Saponin 21 | 7.6 | 4.4 | |
| Spirostanol Saponin 24 | 4.0 | 1.0 |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO2) standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
After cell treatment, collect 100 µL of the culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α, IL-6, and IL-1β in cell culture supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Microplate reader.
Protocol:
-
Collect cell culture supernatants after treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
This technique is used to determine the protein expression levels of key inflammatory mediators and signaling molecules.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Visualizations
References
Spirostan-3-ol (Diosgenin) as a Tool Compound in Neurobiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostan-3-ol represents a class of steroidal sapogenins with significant potential in neurobiology research. A prominent member of this class, Diosgenin ((25R)-spirost-5-en-3β-ol), has emerged as a powerful tool compound for investigating neuroprotective, anti-neuroinflammatory, and pro-cognitive pathways.[1][2] Diosgenin is a naturally occurring steroid sapogenin found in high abundance in plants like Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek).[2][3] Its neuroprotective properties are attributed to its ability to modulate key signaling pathways, reduce oxidative stress, and attenuate inflammatory responses within the central nervous system.
These application notes provide a comprehensive overview of the use of Diosgenin as a tool compound in neurobiology, including detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways.
Data Presentation
The neuroprotective and anti-inflammatory effects of Diosgenin have been quantified in various in vitro models. The following tables summarize key quantitative data from published studies.
Table 1: Neuroprotective Effects of Diosgenin and its Derivatives
| Cell Line | Insult | Compound | Effective Concentration (EC50) | Key Findings | Reference(s) |
| SH-SY5Y | 2,4,5-Trihydroxybutyrophenone (TBHP) | Diosgenin | > 40 µM | Parent compound showed limited neuroprotection. | |
| SH-SY5Y | TBHP | DG-15 (Diosgenin-isoleucine derivative) | 6.86 ± 0.69 µM | Derivative exhibited significantly enhanced neuroprotection. | |
| SH-SY5Y | Amyloid-β (1-42) | Diosgenin + Pterostilbene (0.5 µM) | Not specified | Combination treatment significantly increased cell viability and reduced apoptosis. |
Table 2: Anti-Neuroinflammatory Effects of Diosgenin
| Cell Type | Stimulus | Compound | Concentration | Effect | Reference(s) |
| Primary Rat Microglia | Lipopolysaccharide (LPS) | Diosgenin | 2 µM | Reduced TNF-α expression by ~23% and iNOS expression by ~32%. | |
| Primary Rat Microglia | LPS | Diosgenin | Not specified | Suppressed phosphorylation of ERK1/2 by 37%. | |
| BV-2 Microglial Cells | LPS | Diosgenin Glucoside | Not specified | Suppressed production of NO, IL-6, and TNF-α. | |
| BV-2 Microglial Cells | LPS | DGP (Diosgenin derivative) | Not specified | Significantly inhibited nitric oxide (NO) synthesis and down-regulated iNOS and COX-2. |
Signaling Pathways
Diosgenin exerts its neuroprotective and anti-inflammatory effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Neuroprotective Signaling Pathway
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Spirostan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostan-3-ols, a class of steroidal saponins (B1172615), are naturally occurring compounds found in various medicinal plants.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Evaluating the bioactivity of novel Spirostan-3-ol derivatives is a critical step in the drug discovery process. This document provides detailed protocols for a selection of robust in vitro assays to screen and characterize the cytotoxic, anti-inflammatory, and antimicrobial potential of these compounds.
Anticancer and Cytotoxicity Assays
The initial screening of natural products for anticancer potential often involves in vitro cytotoxicity assays that measure cell viability and proliferation.[4] The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps to determine the cytotoxic effects of this compound compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatoma, MCF-7 breast cancer).
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
-
This compound compound, dissolved in Dimethyl Sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well tissue culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest cultured cancer cells using trypsin and perform a cell count using the trypan blue exclusion method. Seed the cells into a 96-well plate at a density of 3 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in serum-free media. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the culture medium from the wells and add 100 µL of the diluted compound to each well. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24 to 48 hours in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity of Spirostanol (B12661974) Glycosides
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Spirostanol Glycoside | HepG2 | 9.02 | |
| Spirostanol Glycoside | HEK293 | 13.21 | |
| Spirostanol Glycoside | MCF-7 | 16.74 | |
| Diosgenin (Aglycon) | HepG2 | 23.91 | |
| Diosgenin (Aglycon) | HEK293 | 27.31 | |
| Diosgenin (Aglycon) | MCF-7 | 35.38 | |
| Compound 17 (from T. chinensis) | A549 | 1.8 | |
| Compound 19 (from T. chinensis) | A549 | 2.5 | |
| Compound 21 (from T. chinensis) | A549 | 3.1 | |
| Solanum muricatum Extract | A549 | 12.5 µg/mL | |
| Solanum muricatum Extract | HepG2 | 25 µg/mL |
Visualizations: Anticancer Assay Workflow and Signaling
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Potential inhibition of the JAK/STAT3 signaling pathway by this compound.
Anti-inflammatory Assays
Chronic inflammation is implicated in numerous diseases. In vitro assays are essential for the initial screening of natural products for anti-inflammatory properties. A common method involves measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
This protocol measures the ability of this compound to inhibit NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM medium with 10% FBS and antibiotics.
-
This compound compound, dissolved in DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite (B80452) (NaNO2) standard solution.
-
96-well tissue culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated control. Calculate the IC50 value. % NO Inhibition = [1 - (NO in Treated Group / NO in LPS Control Group)] x 100
-
Cell Viability Check: Concurrently perform an MTT assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.
Data Presentation: Anti-inflammatory Activity of Spirostanol Saponins
| Compound | Cell Line | Bioactivity | IC50 (µM) | Reference |
| Compound 21 (from T. chinensis) | RAW 264.7 | NO Production Inhibition | 11.5 | |
| Taccavietnamoside C (3) | BV2 | NO Production Inhibition | 37.0 | |
| Taccavietnamoside D (4) | RAW 264.7 | NO Production Inhibition | 42.5 | |
| Taccavietnamoside E (5) | RAW 264.7 | NO Production Inhibition | 45.1 |
Visualization: NO Inhibition Assay Workflow
Caption: Workflow for the in vitro anti-inflammatory NO inhibition assay.
Antimicrobial Assays
The increasing prevalence of antibiotic resistance necessitates the search for new antimicrobial agents. The broth microdilution method is a gold-standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to quantitatively measure the in vitro activity of this compound against various bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other suitable broth medium.
-
This compound compound, dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Incubator (37°C).
-
Microplate reader (optional).
-
Resazurin solution (optional, for viability indication).
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth so that the final inoculum in each well will be approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well.
-
Controls:
-
Growth Control: Well with broth and inoculum only.
-
Sterility Control: Well with broth only.
-
Positive Control: A row with a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the absorbance at 600 nm.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture 10 µL from the clear wells (at and above the MIC) onto an agar (B569324) plate. The MBC is the lowest concentration that results in a 99.9% reduction in bacterial count after incubation.
Data Presentation: Antimicrobial Activity of Selected Compounds
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| This compound Derivative A | S. aureus ATCC 25923 | Data | Data |
| This compound Derivative A | E. coli ATCC 25922 | Data | Data |
| This compound Derivative A | P. aeruginosa ATCC 27853 | Data | Data |
| This compound Derivative B | S. aureus ATCC 25923 | Data | Data |
| This compound Derivative B | E. coli ATCC 25922 | Data | Data |
| This compound Derivative B | P. aeruginosa ATCC 27853 | Data | Data |
Visualization: Broth Microdilution Assay Workflow
Caption: Workflow for the broth microdilution method to determine MIC.
References
- 1. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in Spirostan-3-ol purification from crude extracts
Technical Support Center: Spirostan-3-ol Purification
Welcome to the technical support center for the purification of this compound and related spirostanol (B12661974) saponins (B1172615) from crude extracts. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: My initial solvent extraction of the plant material resulted in a very low yield of the target spirostanol saponins. What could be the cause?
A1: Low extraction yield is a common issue. Several factors could be at play:
-
Inappropriate Solvent Choice: Spirostanol saponins have varying polarities. The extraction solvent must be chosen carefully based on the specific glycosylation pattern of the target molecule. A sequence of extractions with solvents of increasing polarity (e.g., starting with n-hexane to remove lipids, followed by chloroform (B151607), ethyl acetate (B1210297), and then methanol (B129727) or an ethanol-water mixture) is often effective.[1] For polar glycosides, hydroalcoholic solvents like methanol-water or ethanol-water are typically required.[2]
-
Insufficient Extraction Time or Method: Conventional methods like maceration or reflux extraction can be time-consuming and require large solvent volumes.[3] Consider using modern techniques such as microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE), which can offer shorter extraction times and higher selectivity.[3]
-
Improper Plant Material Preparation: The plant material should be properly dried and ground to a fine powder to maximize the surface area available for solvent penetration.[4]
-
Degradation of Target Compounds: Some saponins may be susceptible to degradation by endogenous enzymes or harsh extraction conditions (e.g., high temperatures).
Q2: After my initial cleanup, I'm struggling with the co-elution of structurally similar saponins and other impurities during column chromatography. How can I improve separation?
A2: This is a significant challenge due to the complex nature of crude plant extracts. Here are several strategies to enhance resolution:
-
Multi-Step Chromatography: A single chromatographic step is rarely sufficient. A multi-step approach is recommended, starting with lower resolution techniques and progressing to higher resolution ones.
-
Normal-Phase Chromatography: Use silica (B1680970) gel or alumina (B75360) columns to separate compounds based on polarity. A gradient elution with solvent systems like chloroform-methanol-water is common for saponins.
-
Reversed-Phase Chromatography: C18 or similar columns are effective for separating saponins based on hydrophobicity.
-
Gel Filtration Chromatography: Techniques like Sephadex LH-20 can separate compounds based on size and can be used with various aqueous or non-aqueous solvents.
-
-
Advanced Chromatographic Techniques: For particularly difficult separations, consider High-Speed Counter-Current Chromatography (HSCCC). This liquid-liquid partition chromatography technique avoids solid stationary phases and can be highly effective for separating saponins.
-
pH Modification: Adjusting the pH of the mobile phase can alter the ionization state of acidic or basic impurities, changing their retention behavior and improving separation from the neutral spirostanol saponins.
Q3: I am trying to isolate the aglycone, this compound, by hydrolyzing the saponin (B1150181) glycosides, but the reaction is either incomplete or produces multiple degradation products. What should I do?
A3: Hydrolysis of the sugar moieties to yield the aglycone (genin) must be carefully controlled.
-
Acid Hydrolysis: This is a common method but can be harsh. Use a mild acid (e.g., 1-2 M HCl or H₂SO₄) and carefully control the reaction temperature and time to prevent degradation of the aglycone. The choice of acid and conditions may need to be optimized for your specific saponin.
-
Enzymatic Hydrolysis: This method is highly specific and proceeds under mild conditions, minimizing the risk of side reactions. Specific glycosidases can selectively cleave sugar residues. However, this method can be more time-consuming and expensive. You may need to screen different enzymes to find one with the desired activity.
Q4: My purified this compound fails to crystallize, or it precipitates as an amorphous solid. How can I induce crystallization?
A4: Crystallization can be challenging for complex molecules like steroids.
-
Purity is Key: First, ensure the compound is highly pure (>98%). Even minor impurities can inhibit crystal lattice formation. Consider a final purification step with preparative HPLC.
-
Solvent System Screening: Experiment with various solvent systems. A good starting point is a binary system where the compound is soluble in one solvent (e.g., methanol, acetone) and insoluble in the other (e.g., water, hexane). Dissolve the compound in a minimal amount of the "good" solvent and slowly add the "bad" solvent until slight turbidity appears, then allow it to stand.
-
Control the Evaporation Rate: Slow evaporation of the solvent is crucial. Cover the vial with a cap containing a small pinhole to slow down the process.
-
Temperature Control: Try cooling the saturated solution slowly. Some compounds crystallize better at lower temperatures.
Q5: I have difficulty detecting my spirostanol saponins during HPLC analysis because they lack a strong UV chromophore. What detection method should I use?
A5: This is a well-known issue with saponin analysis. While some detection is possible at low UV wavelengths (200-210 nm), the sensitivity is poor and the baseline is often unstable. The recommended solution is to use a universal detector:
-
Evaporative Light Scattering Detector (ELSD): This is the detector of choice for non-chromophoric, semi-volatile compounds like saponins. The ELSD nebulizes the mobile phase, evaporates the solvent, and measures the light scattered by the remaining solid particles.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful technique that not only detects the compounds but also provides valuable structural information, aiding in their identification.
Troubleshooting Guides
Guide 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Target compound is not eluting from the column. | 1. Adsorption is too strong. The compound is irreversibly bound to the stationary phase (e.g., silica gel). | • Increase the polarity of the mobile phase significantly (e.g., add a higher percentage of methanol or even water).• Consider using a different stationary phase with weaker interactions (e.g., alumina, C18 reversed-phase). |
| 2. Incorrect mobile phase. The solvent system is not polar enough to move the compound. | • Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. | |
| Target compound is found in many fractions with poor separation. | 1. Column overloading. Too much crude extract was loaded onto the column. | • Reduce the amount of sample loaded relative to the column size.• Use a larger column. |
| 2. Poor column packing. Channeling or cracks in the stationary phase are causing band broadening. | • Repack the column carefully, ensuring a uniform and compact bed. | |
| 3. Inappropriate solvent gradient. The polarity of the mobile phase was increased too quickly. | • Use a shallower, more gradual solvent gradient to improve the resolution between closely eluting compounds. | |
| Yield is low, but purity is high. | 1. Loss during sample handling. Material lost during solvent evaporation, transfers, etc. | • Handle samples carefully, rinse glassware with solvent to recover all material.• Use a rotary evaporator under controlled vacuum and temperature. |
| 2. Degradation on the column. The stationary phase (e.g., acidic silica) may be degrading the target compound. | • Deactivate the silica gel by washing it with a solvent containing a small amount of a weak base (e.g., triethylamine) before packing.• Switch to a neutral stationary phase like alumina or a bonded phase. |
Guide 2: Impure Fractions After Purification Step
| Symptom | Primary Impurity Type | Suggested Troubleshooting Step |
| Fractions contain greasy/oily residue. | Lipids and Fats | • Perform a pre-purification liquid-liquid partition between n-hexane and 80-90% methanol. The lipids will partition into the hexane (B92381) layer, while most saponins will remain in the methanolic layer. |
| Presence of multiple, structurally similar compounds (isomers). | Stereoisomers (e.g., 25R/S diastereomers) or other spirostanols. | • Utilize high-resolution techniques like preparative HPLC. Chiral columns may be necessary for separating enantiomers or specific diastereomers.• High-Speed Counter-Current Chromatography (HSCCC) can also be effective for resolving isomers. |
| Fractions are colored (e.g., yellow, green). | Pigments (Chlorophylls, Carotenoids) | • Incorporate a preliminary purification step using a less polar stationary phase like Sephadex LH-20 with an appropriate solvent to retain the pigments while allowing the saponins to elute.• Perform a solvent partition with a solvent like chloroform-water; pigments often move to the chloroform layer. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Spirostanol Saponins
-
Preparation: Air-dry the plant material (e.g., rhizomes, leaves) at room temperature and grind it into a fine powder (40-60 mesh).
-
Defatting: Macerate the powdered material in n-hexane for 24-48 hours at room temperature to remove non-polar lipids and pigments. Filter and discard the hexane extract. Repeat this step until the hexane extract is clear.
-
Saponin Extraction: Extract the defatted plant residue with 80% methanol (MeOH) or ethanol (B145695) (EtOH) three times (3 x 2 L for every 500 g of material, for example) using maceration or reflux.
-
Concentration: Combine the hydroalcoholic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude saponin extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid extractions with solvents of increasing polarity, such as chloroform (CHCl₃), ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).
-
Spirostanol saponins are typically enriched in the n-BuOH fraction.
-
Evaporate the n-BuOH fraction to dryness to yield the crude saponin mixture for chromatography.
-
Protocol 2: Silica Gel Column Chromatography for Initial Purification
-
Column Preparation: Prepare a silica gel (70-230 mesh) slurry in a non-polar solvent (e.g., chloroform) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude saponin mixture (from the n-BuOH fraction) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., CHCl₃:MeOH gradients of 98:2, 95:5, 90:10, 80:20, etc.).
-
If necessary, add a small amount of water to the mobile phase (e.g., CHCl₃:MeOH:H₂O at ratios like 14:6:1) for eluting highly polar saponins.
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., the same system used for column elution). Visualize the spots by spraying with a reagent like 10% sulfuric acid in ethanol followed by heating. Combine the fractions containing the target compound(s).
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting impure fractions post-chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Spirostan-3-ol Synthesis
Welcome to the technical support center for the synthesis of Spirostan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis?
A1: The most common and commercially significant starting material for the synthesis of this compound, also known as tigogenin, is diosgenin (B1670711) ((25R)-spirost-5-en-3β-ol).[1][2] Diosgenin is a naturally occurring steroidal sapogenin found in plants of the Dioscorea (wild yam) species.[2] The synthesis primarily involves the saturation of the C5-C6 double bond of diosgenin.[1]
Q2: My overall yield of this compound from saponin (B1150181) extracts is consistently low. What could be the primary reason?
A2: A low yield of this compound (sapogenin) from the acid hydrolysis of saponin extracts is often due to the presence of furostanol saponins (B1172615) in the starting material. During acid hydrolysis, furostanol saponins are prone to forming the side product 25-spirosta-3,5-diene, which significantly reduces the yield of the desired spirostanol (B12661974) sapogenin.[3]
Q3: How can I prevent the formation of the 25-spirosta-3,5-diene side product?
A3: To prevent the formation of 25-spirosta-3,5-diene, it is recommended to convert the furostanol saponins into spirostanol saponins before acid hydrolysis. This conversion can be achieved through enzymatic hydrolysis or spontaneous fermentation. Enzymatic hydrolysis is generally more controllable.
Q4: What are the critical parameters to control during the acid hydrolysis of spirostanol saponins?
A4: The critical parameters for acid hydrolysis are reaction time, temperature, and acid concentration. Over-hydrolysis, or prolonged exposure to strong acid, can lead to the degradation of the target sapogenin. It is crucial to optimize the hydrolysis time; one study found that 1 hour of hydrolysis resulted in the complete disappearance of saponins and the highest release of sapogenins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after hydrogenation of diosgenin. | Incomplete reaction or catalyst poisoning. | Ensure the use of a high-quality catalyst, such as Palladium hydroxide (B78521) on carbon (Pearlman's catalyst). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the catalyst loading or hydrogen pressure. Ensure the solvent is pure and free of contaminants that could poison the catalyst. |
| Formation of an unexpected isomer during a subsequent oxidation step. | Base-catalyzed migration of the double bond. | If you are performing a subsequent oxidation of the 3-hydroxyl group, be aware that basic conditions can cause the C5-C6 double bond (if present) to migrate to the C4 position. This is less of a concern for the synthesis of this compound (tigogenin) where the double bond is already saturated. However, if working with diosgenin derivatives, use neutral or acidic oxidation conditions. |
| Difficulty in purifying the final this compound product. | Presence of unreacted starting material or side products. | Purification can typically be achieved by column chromatography on silica (B1680970) gel. A gradient elution system, for example with hexane (B92381) and ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be used to obtain a highly pure product. |
| Inconsistent results from acid hydrolysis of saponin extracts. | Variability in the composition of the natural extract. | The ratio of furostanol to spirostanol saponins can vary in natural extracts. It is advisable to perform a preliminary analysis (e.g., by HPLC) of your saponin extract. For consistent results, implement the pre-treatment step of converting furostanol to spirostanol saponins before acid hydrolysis. |
Quantitative Data Summary
Table 1: Effect of Hydrolysis Time on Sapogenin Yield
| Hydrolysis Time (hours) | Saponin Content | Sapogenin Content | Notes |
| 0 | High | Not detected | Starting material |
| 1 | Complete disappearance | Maximum release | Optimal time for sapogenin release |
| > 1 | Not applicable | Decreasing | Degradation of sapogenins observed |
Table 2: Reported Yields for Key Synthetic Steps
| Reaction | Starting Material | Product | Reagents | Yield | Reference |
| Hydrogenation | Diosgenin | (25R)-5α-spirostan-3β-ol | Pd(OH)₂/C, H₂, DCM/EtOH | Good | |
| Epoxidation | Diosgenin | (25R)-5α,6α-epoxy-spirostan-3β-ol | mCPBA, CHCl₃ | 93% | |
| Acid Hydrolysis | Saponin-rich extract | Sapogenin-rich extract | HCl | Variable, dependent on starting material and conditions |
Experimental Protocols
Protocol 1: Synthesis of (25R)-5α-spirostan-3β-ol (Tigogenin) from Diosgenin
This protocol is based on the catalytic hydrogenation of diosgenin.
Materials:
-
Diosgenin
-
Palladium hydroxide on carbon (Pd(OH)₂)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve diosgenin in a mixture of dichloromethane and ethanol.
-
Add a catalytic amount of Pd(OH)₂ on carbon to the solution.
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with dichloromethane.
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Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude (25R)-5α-spirostan-3β-ol.
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Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: Acid Hydrolysis of Spirostanol Saponins
This protocol provides a general procedure for the acid hydrolysis of spirostanol saponins to yield this compound.
Materials:
-
Spirostanol saponin extract
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Hydrochloric acid (HCl) or other suitable acid
-
Organic solvent for extraction (e.g., chloroform (B151607) or ethyl acetate)
Procedure:
-
Dissolve the saponin extract in a suitable solvent (e.g., an alcohol/water mixture).
-
Add a calculated amount of concentrated HCl to achieve the desired final concentration (e.g., 2N to 6N).
-
Heat the reaction mixture to a controlled temperature (e.g., 70-80°C).
-
Maintain the reaction for a predetermined optimal time (e.g., 1 hour).
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
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Extract the aqueous mixture with an organic solvent (e.g., chloroform or ethyl acetate) multiple times.
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Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
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Evaporate the solvent under reduced pressure to yield the crude sapogenin.
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Purify the this compound by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Spirostan-3-ol solubility issues and solvent selection
Welcome to the technical support center for Spirostan-3-ol and related spirostanol (B12661974) compounds. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a common issue?
A1: this compound refers to a class of chemical compounds featuring a core spirostan (B1235563) steroidal skeleton with a hydroxyl (-OH) group at the 3-position. These molecules, which include important sapogenins like diosgenin (B1670711) and tigogenin (B51453), are the aglycone (non-sugar) components of saponins (B1172615).[1][2][3] Their rigid, non-polar steroidal structure makes them highly lipophilic and, consequently, practically insoluble in water and aqueous buffers.[1] This poor aqueous solubility presents a significant challenge for in vitro and in vivo biological assays, which typically require compounds to be in a dissolved state in an aqueous environment.
Q2: What are the recommended primary solvents for preparing this compound stock solutions?
A2: The most effective solvents for dissolving this compound and its derivatives are polar aprotic organic solvents. Based on available data and laboratory practices, the following are recommended for creating high-concentration stock solutions:
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Dimethyl sulfoxide (B87167) (DMSO) [4]
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Ethanol (B145695) (EtOH)
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Dimethylformamide (DMF)
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Methanol (MeOH)
The choice of solvent often depends on the specific spirostanol derivative and the requirements of the downstream application (e.g., tolerance of cell lines to the solvent).
Q3: What factors can influence the solubility of my this compound compound?
A3: Several factors can affect how well your compound dissolves:
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Molecular Structure: Minor differences in the stereochemistry or the presence of additional functional groups can significantly alter solubility. For example, diosgenin and tigogenin have different solubility profiles.
-
Temperature: For most solid solutes, solubility increases with temperature. Applying gentle heat or sonication can often aid dissolution in organic solvents. Some extraction protocols for related compounds specifically use heated ethanol to increase solubility.
-
Solvent Polarity: As dictated by the "like dissolves like" principle, non-polar compounds like this compound dissolve best in non-polar or moderately polar organic solvents. Saponins (the glycosylated forms) are more polar and thus more soluble in alcohol-water mixtures.
-
Particle Size and Purity: Smaller particle size increases the surface area available for solvent interaction, which can lead to faster dissolution. The purity of the compound can also play a role.
-
pH: While this compound itself is not ionizable, related saponins may have acidic carboxyl groups, making their solubility pH-dependent.
Troubleshooting Guide
Q4: My this compound powder is not dissolving in the recommended organic solvent at my target concentration. What should I do?
A4: If you are experiencing difficulty dissolving the compound, try the following steps in order:
-
Vortex/Agitate: Ensure the mixture is being vigorously mixed.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This uses high-frequency sound waves to break up solute particles and enhance dissolution.
-
Gentle Warming: Warm the solution gently to 37-50°C. Many spirostanols show increased solubility at higher temperatures. Be cautious and ensure the solvent is not volatile and flammable at the temperature used.
-
Try a Different Solvent: If the compound remains insoluble, it may have poor solubility in the first solvent at that specific concentration. Refer to the solubility data table below and try preparing a stock in an alternative solvent. For example, diosgenin is significantly more soluble in chloroform than in DMSO.
-
Reduce Concentration: Your target concentration may be above the solubility limit. Prepare a more dilute stock solution.
Q5: My compound dissolved perfectly in the organic stock solvent, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium or buffer. How can I prevent this?
A5: This is the most common solubility problem and occurs because the highly lipophilic compound is being transferred from a favorable organic environment to an unfavorable aqueous one.
-
Problem: The final concentration of the organic solvent in the aqueous medium is too low to keep the compound dissolved.
-
Solutions:
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Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the this compound in your assay.
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Increase Agitation: Add the stock solution dropwise into the aqueous medium while continuously vortexing or stirring to promote rapid dispersion.
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Use a Co-solvent or Surfactant: Some protocols for poorly soluble drugs use co-solvents or non-ionic surfactants like Tween 80 in the final formulation, though this must be tested for compatibility with your specific assay.
-
Dilute in Protein-Containing Medium: If your final medium contains serum (e.g., FBS), dilute the stock solution directly into the complete medium. Proteins like albumin can bind to lipophilic compounds and help keep them in solution.
-
Quantitative Solubility Data
The solubility of this compound can vary significantly depending on the specific isomer and source. The data below has been compiled from various suppliers and publications for common derivatives. Researchers should always perform small-scale pilot tests to confirm solubility for their specific batch and experimental conditions.
| Compound | Solvent | Solubility | Reference |
| Diosgenin | Chloroform | ~30 mg/mL | |
| Ethanol | 83 mg/mL (at 25°C) | ||
| Dimethylformamide (DMF) | ~1 mg/mL | ||
| Dimethyl Sulfoxide (DMSO) | <1 mg/mL (at 25°C) | ||
| Water | <1 mg/mL (at 25°C) | ||
| Tigogenin | Dimethylformamide (DMF) | 2 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Insoluble* | ||
| Water | Practically Insoluble | ||
| This compound | Ethanol | 5 mg/mL (12 mM) | |
| (Generic, CAS 82597-74-8) | Dimethyl Sulfoxide (DMSO) | 4.2 mg/mL (10.08 mM) |
*Note: Conflicting data exists for Tigogenin in DMSO. One supplier states it is insoluble, while general information for spirostanols suggests some solubility. This highlights the importance of empirical testing.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound in an organic solvent.
Materials:
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This compound compound (e.g., Diosgenin, Tigogenin)
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Anhydrous solvent (e.g., DMSO, Ethanol)
-
Sterile glass vial with a Teflon-lined screw cap
-
Analytical balance
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Pipettes
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Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the dry, powdered this compound compound and place it into the sterile glass vial.
-
Add Solvent: Add a small amount of the selected solvent (e.g., DMSO) to the vial. The initial volume should be less than the final target volume.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the vial in a sonicator bath for 10 minutes or warm it gently (37°C).
-
-
Bring to Final Volume: Once the solute is completely dissolved, add the solvent to reach the final desired concentration (e.g., 10 mM).
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and solvent evaporation. For ethanol-based stocks, storage at -20°C is standard.
Protocol 2: Diluting the Stock Solution into an Aqueous Medium
This protocol provides a method to minimize precipitation when preparing working solutions for cell-based or biochemical assays.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed aqueous medium or buffer (e.g., cell culture medium with FBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Prepare Aqueous Medium: Add the required volume of the pre-warmed (e.g., 37°C) aqueous medium to a sterile tube.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically ≤0.5%) to minimize toxicity in cell-based assays.
-
Perform Dilution:
-
Begin vigorously vortexing the tube containing the aqueous medium.
-
While the medium is still vortexing, slowly add the calculated volume of the stock solution dropwise directly into the liquid (not down the side of the tube).
-
-
Final Mix: Continue vortexing for another 10-20 seconds to ensure the compound is dispersed as finely as possible.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, crystals). If precipitation is observed, consider lowering the final concentration or preparing a fresh dilution. Use the working solution immediately.
Visualizations
Caption: Workflow for selecting an appropriate solvent for this compound.
References
Stability and degradation of Spirostan-3-ol in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Spirostan-3-ol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C.[1][2] Stock solutions should be prepared fresh. If storage of a stock solution is necessary, it is recommended to store it in aliquots at -80°C for up to one month to minimize degradation from repeated freeze-thaw cycles.[3]
Q2: What solvents are recommended for dissolving this compound?
This compound is practically insoluble in water.[4] It has limited solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[2] To aid dissolution, sonication and gentle warming (e.g., to 37°C) are often recommended.[2][3]
Q3: What factors can influence the stability of this compound in solution?
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis of the spiroketal moiety or other susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV light can induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents may lead to the formation of oxidation byproducts.
Forced degradation studies are typically performed to investigate the influence of these factors on a new drug substance.[5][6]
Q4: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves intentionally exposing a compound to harsh conditions (e.g., high/low pH, high temperature, light, oxidizing agents) to accelerate its degradation.[5][6][7] These studies are crucial in pharmaceutical development to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Assess the intrinsic stability of the molecule.[5]
-
Develop and validate stability-indicating analytical methods, which are essential for quality control and shelf-life determination.[8][9]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
-
Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer, the compound precipitates.
-
Cause: this compound has very low aqueous solubility. The concentration of the compound in the final aqueous solution may be above its solubility limit.
-
Solution:
-
Decrease the final concentration: Try diluting the stock solution further into the aqueous buffer.
-
Increase the percentage of co-solvent: If experimentally permissible, increase the proportion of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution.
-
Use of solubilizing agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility, but verify their compatibility with your experimental system.
-
Sonication: After dilution, sonicate the solution to aid in dissolving any microscopic precipitates.
-
Issue 2: Suspected Degradation of this compound During an Experiment
-
Problem: Inconsistent or non-reproducible results are observed in bioassays, or new peaks appear in chromatograms over time.
-
Cause: this compound may be degrading under the experimental conditions (e.g., prolonged incubation at 37°C, exposure to light, or incompatible buffer components).
-
Investigation:
-
Run a time-course stability study: Analyze samples of this compound in your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact experimental conditions. Use a validated analytical method like HPLC-UV or LC-MS to monitor the peak area of the parent compound and the appearance of any new peaks.
-
Control for environmental factors: Protect the solution from light by using amber vials or covering the container with aluminum foil. Ensure the temperature is precisely controlled.
-
Analyze a stressed sample: As a positive control for degradation, prepare a sample under forced degradation conditions (e.g., by adding a small amount of acid or base and heating) to see if the degradation products match the unexpected peaks in your experimental samples.
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials:
-
This compound
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer the solid powder of this compound to a vial and place it in an oven at 80°C for 48 hours.
-
Also, incubate a solution of this compound in methanol at 60°C for 48 hours.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at appropriate time points.
-
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for steroidal compounds.
-
The mobile phase could be a gradient of acetonitrile and water.
-
Monitor the elution using a UV detector (e.g., at 210 nm) or a mass spectrometer.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in an unstressed control sample.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 8.5 | 1 |
| 3% H₂O₂ | 24 | 25 | 5.1 | 1 |
| Heat (Solution) | 48 | 60 | 3.2 | 1 |
| Heat (Solid) | 48 | 80 | < 1.0 | 0 |
| Light | 48 | 25 | 6.8 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. raybiotech.com [raybiotech.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound, (3alpha,5alpha,25S)- | 75172-34-8 | Benchchem [benchchem.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. rjptonline.org [rjptonline.org]
- 8. longdom.org [longdom.org]
- 9. sgs.com [sgs.com]
Overcoming poor resolution in chromatographic separation of spirostanol isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of spirostanol (B12661974) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of spirostanol isomers so challenging?
The structural complexity of spirostanol saponins (B1172615) presents a significant challenge in separating their isomers, particularly the 25R/S diastereomers.[1] These isomers often have very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[2] The subtle differences in their three-dimensional structures require highly selective chromatographic systems to achieve baseline separation.
Q2: What are the most effective chromatographic techniques for separating spirostanol isomers?
While High-Performance Liquid Chromatography (HPLC) is widely used, Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique for resolving spirostanol isomers, especially the challenging 25R/S diastereomers.[1][2][3] SFC often provides superior resolution and faster analysis times compared to conventional HPLC methods. Additionally, multi-phase liquid chromatography, which involves pre-treatment with a normal-phase silica (B1680970) gel column followed by reversed-phase chromatography, can significantly improve peak capacity and resolution for complex samples.
Q3: Which type of stationary phase is best suited for spirostanol isomer separation?
The choice of stationary phase is critical for achieving selectivity. For the separation of spirostanol diastereomers, particularly the 25R/S isomers, chiral stationary phases (CSPs) have proven to be highly effective. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used. For instance, CHIRALPAK IC columns, sometimes coupled in series, have been successfully used in SFC to separate these isomers. In reversed-phase HPLC, C18 columns are frequently employed, but optimization of other parameters is crucial.
Q4: How does the mobile phase composition affect the separation of spirostanol isomers?
The mobile phase composition, including the organic modifier, additives, and pH, plays a pivotal role in optimizing the separation of spirostanol isomers.
-
Organic Modifier : In reversed-phase HPLC, the choice and concentration of the organic modifier (e.g., acetonitrile, methanol) significantly impact retention and selectivity.
-
Additives : In SFC, the addition of a polar organic modifier (e.g., methanol) to the supercritical CO2 is necessary for eluting more polar analytes. Additives like water or amines can further modify selectivity.
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pH : For ionizable spirostanol saponins, adjusting the mobile phase pH can alter their ionization state and dramatically improve selectivity.
Q5: Should I use isocratic or gradient elution for separating spirostanol isomers?
For complex mixtures of spirostanol isomers, gradient elution is generally preferred over isocratic elution. A gradient allows for the effective separation of compounds with a wide range of polarities, improving peak shape and reducing analysis time. A shallow gradient or an isocratic hold within a gradient program can be particularly effective for resolving closely eluting isomers.
Troubleshooting Guide: Poor Resolution
Poor resolution is a common issue in the chromatographic separation of spirostanol isomers. The following guide provides a systematic approach to troubleshooting and improving your separation.
Problem: Co-eluting or poorly resolved peaks of spirostanol isomers.
References
Troubleshooting Spirostan-3-ol mass spectrometry fragmentation patterns
Welcome to the technical support center for troubleshooting mass spectrometry fragmentation patterns of Spirostan-3-ol and related steroidal saponins (B1172615). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns for the this compound backbone in mass spectrometry?
A1: When analyzing this compound and its glycosides using techniques like ESI-MS/MS, the fragmentation is primarily characterized by cleavages in the steroid skeleton, particularly the E-ring, and the loss of any attached sugar moieties. A key fragmentation involves the cleavage of the E-ring, which can result in a neutral loss of 144 Da when no sugar is attached at the C-26 position[1][2]. A stable product ion is frequently observed at an m/z of 255[1][3].
Q2: How do sugar chains (glycosides) affect the fragmentation of spirostanol (B12661974) saponins?
A2: For spirostanol saponins, the initial and most common fragmentation event is the cleavage of the glycosidic bonds, leading to the sequential loss of sugar units[2]. For example, the loss of a hexose (B10828440) unit like glucose corresponds to a neutral loss of 162 Da. After the loss of the sugar chains, the exposed aglycone (the spirostanol backbone) undergoes its characteristic fragmentation. The fragmentation pattern provides crucial information about the nature and sequence of the sugars attached.
Q3: What is the significance of the m/z 255 and 273 ions in the mass spectrum of a spirostanol saponin?
A3: These ions are highly diagnostic for the spirostanol skeleton. After the loss of sugar units, the aglycone may undergo cleavage of the E-ring, leading to a fragment ion at m/z 273. This ion can then subsequently lose a molecule of water (18 Da) to form the stable ion at m/z 255. The presence of these ions strongly suggests a spirostanol-type structure.
Q4: Can mass spectrometry be used to differentiate between stereoisomers of this compound?
A4: Yes, to some extent. Under electron impact (EI) ionization, the degree of water elimination from the molecular ion has been shown to correlate with the stereochemistry of the hydroxyl group at C-3 and the A/B ring junction. For instance, 5β-spirostan-3α-ols exhibit the greatest water loss, while 5α-spirostan-3β-ols show the least. This allows for configurational assignments based on the relative intensity of the [M-H₂O]⁺ ion.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Q5: I am observing a very weak or no signal for my this compound sample. What are the possible causes?
A5: Poor signal intensity is a common issue and can stem from several factors:
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Sample Concentration: Your sample may be too dilute. Conversely, an overly concentrated sample can cause ion suppression.
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Ionization Inefficiency: Spirostanols can be challenging to ionize. Ensure you are using an appropriate ionization technique (e.g., ESI, APCI) and that the source parameters (gas flows, temperatures) are optimized.
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Instrument Calibration: The mass spectrometer may require tuning and calibration. Regular performance checks with a known standard are essential to ensure the instrument is operating at peak performance.
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Clogged System: Check for clogs in the sample flow path or an irregular ionization spray, which can prevent the sample from reaching the detector.
Q6: My mass spectrum shows unexpected peaks that do not correspond to the known fragmentation of this compound. What should I do?
A6: The presence of unexpected peaks often points to contamination issues.
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Solvent/System Contamination: Ensure you are using high-purity, LC-MS grade solvents. Contaminants can leach from tubing, vials, or be present in the mobile phase, leading to high background noise or extraneous peaks. Running blank injections between samples can help identify carryover.
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Sample Purity: The sample itself may contain impurities. Consider additional sample cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.
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In-Source Fragmentation: Sometimes, molecules can fragment within the ion source before reaching the mass analyzer. This can be influenced by source conditions (e.g., high voltages or temperatures) and can sometimes be utilized for structural analysis.
Q7: The mass accuracy of my fragment ions is poor, making it difficult to confirm their elemental composition. How can I fix this?
A7: Poor mass accuracy is a critical issue that compromises compound identification.
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Mass Calibration: The most common cause is an outdated or incorrect mass calibration. Perform a fresh calibration across your mass range of interest using an appropriate calibration standard.
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Instrument Stability: Environmental factors like temperature fluctuations can cause the mass accuracy to drift. Ensure the instrument is in a stable environment.
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Maintenance: Follow the manufacturer's guidelines for routine maintenance. Contaminants on ion optics or detectors can degrade performance.
Q8: I am analyzing a spirostanol glycoside, but the fragmentation spectrum is very poor, with low intensity for the product ions. What could be wrong?
A8: In tandem MS (MS/MS), poor fragmentation efficiency can lead to weak product ion signals.
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Collision Energy: The collision energy setting is critical. If it's too low, the precursor ion won't fragment efficiently. If it's too high, it may shatter into very small, uninformative fragments. Optimize the collision energy for your specific compound.
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Precursor Ion Selection: Ensure that the correct precursor ion is being isolated for fragmentation. An incorrect m/z selection will result in a meaningless product ion spectrum.
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Ion Suppression: In complex mixtures, co-eluting compounds can suppress the ionization of your target analyte, leading to a weaker precursor ion signal and consequently, a weaker product ion spectrum. Improving chromatographic separation or sample cleanup can mitigate this.
Quantitative Data Summary
The following table summarizes the key diagnostic ions and neutral losses observed in the mass spectrometry of spirostanol saponins.
| Ion/Loss Description | Typical m/z or Da | Fragmentation Event | Significance |
| Neutral Loss | 162 Da | Cleavage of a hexose (e.g., glucose) glycosidic bond. | Indicates the presence of a hexose sugar. |
| Neutral Loss | 146 Da | Cleavage of a deoxyhexose (e.g., rhamnose) glycosidic bond. | Indicates the presence of a deoxyhexose sugar. |
| Neutral Loss | 144 Da | Cleavage of the E-ring of the aglycone. | Characteristic of the spirostanol skeleton. |
| Neutral Loss | 18 Da | Loss of a water molecule. | Common loss, can be stereochemically dependent. |
| Fragment Ion | m/z of [Aglycone+H]⁺ | Loss of all sugar moieties. | Defines the mass of the steroidal backbone. |
| Fragment Ion | m/z 273 | Product of E-ring cleavage from the aglycone. | Diagnostic ion for the spirostanol skeleton. |
| Fragment Ion | m/z 255 | Loss of H₂O from the m/z 273 fragment. | Highly stable and diagnostic spirostanol fragment. |
Experimental Protocols
Methodology: LC-MS/MS Analysis of this compound Glycosides
This protocol provides a general framework for the analysis of spirostanol saponins from a plant extract.
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Sample Preparation:
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Perform a methanolic or ethanolic extraction of the plant material.
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Filter the extract to remove particulate matter.
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For complex matrices, perform a Solid-Phase Extraction (SPE) cleanup using a C18 cartridge to remove interfering compounds like pigments and highly polar substances.
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Evaporate the solvent and reconstitute the sample in the initial mobile phase composition.
-
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Liquid Chromatography (LC):
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System: UPLC or HPLC system.
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Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid. Note: It is recommended to use acidified acetonitrile over methanol (B129727) to avoid peak broadening and artifact formation with certain types of saponins.
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Gradient: A typical gradient would be to start at 10-20% B, increase to 95% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
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Flow Rate: 0.3 - 0.5 mL/min.
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Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry (MS):
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Ion Source: Electrospray Ionization (ESI), typically in positive ion mode.
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MS Scan Mode: Full scan mode (e.g., m/z 100-1500) to identify precursor ions.
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MS/MS Scan Mode: Data-Dependent Acquisition (DDA) or targeted MS/MS. In DDA, the most intense ions from the full scan are automatically selected for fragmentation.
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Collision Gas: Argon.
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Collision Energy: Ramped or stepped collision energy (e.g., 20-50 eV) to generate a rich fragmentation spectrum.
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Calibration: Calibrate the instrument before the analysis run to ensure high mass accuracy.
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Visualizations
Caption: Fragmentation pathway of a typical Spirostanol Saponin.
References
- 1. Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for Spirostan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based assays involving Spirostan-3-ol and related steroidal saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities? A1: this compound refers to a class of steroidal saponins, which are natural glycosides with a steroid core.[1] These compounds are known for a variety of pharmacological activities, including potent anti-proliferative effects against cancer cell lines, anti-inflammatory properties, and the ability to induce programmed cell death (apoptosis).[2][3][4]
Q2: I am having difficulty dissolving my this compound compound for my cell-based assays. What can I do? A2: Poor water solubility is a common challenge with steroidal saponins.[3] It is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted in complete cell culture medium to the final working concentrations. Be aware that the compound may precipitate at high concentrations in aqueous media; therefore, it is crucial to visually inspect your diluted solutions for any precipitation before adding them to the cells. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q3: What are the most common cell-based assays for evaluating the biological activity of this compound? A3: The most common assays are designed to assess cytotoxicity, mechanism of cell death, and anti-inflammatory potential. These typically include:
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Cytotoxicity/Viability Assays: Such as MTT, XTT, or ATP-based luminescence assays (e.g., CellTiter-Glo®) to determine the compound's effect on cell proliferation.
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Apoptosis Assays: Including Annexin V/Propidium Iodide (PI) staining by flow cytometry, caspase activity assays (e.g., Caspase-3/7), and analysis of mitochondrial membrane potential.
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Anti-inflammatory Assays: Measurement of nitric oxide (NO) production in macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS).
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Signaling Pathway Analysis: Western blotting to investigate the modulation of key proteins involved in apoptosis and inflammation, such as caspases, Bcl-2 family proteins, and components of the Akt/mTOR or MAPK pathways.
Troubleshooting Guides
Guide 1: Cytotoxicity Assays (e.g., MTT, XTT)
Q: My MTT assay results show high absorbance values in the wells treated with this compound, even at concentrations where I expect to see cell death. What could be the cause? A: This is a frequent issue when working with natural products. Several factors could be at play:
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Direct Reagent Reduction: this compound, like many natural products, may have antioxidant properties that can directly reduce the tetrazolium salt (MTT) to its colored formazan (B1609692) product, leading to a false-positive signal of high viability.
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Compound Color: If your this compound solution is colored, it can interfere with the absorbance reading.
Solution:
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Run Cell-Free Controls: Prepare a parallel plate with the same concentrations of your compound in culture medium but without any cells. Incubate it for the same duration. Before reading your experimental plate, subtract the absorbance values of these cell-free control wells from your corresponding experimental wells.
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Switch to a Non-Colorimetric Assay: If interference persists, consider using an alternative assay. ATP-based assays that measure luminescence (e.g., CellTiter-Glo®) or lactate (B86563) dehydrogenase (LDH) release assays are generally less susceptible to this type of interference.
Q: I am observing high variability between replicate wells. How can I improve my assay's consistency? A: High variability can stem from several sources:
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Uneven Cell Seeding: Inconsistent cell numbers across wells is a common cause. Ensure your cell suspension is homogenous before and during plating.
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Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant differences.
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Compound Precipitation: As mentioned in the FAQs, your compound may be precipitating out of solution, leading to inconsistent concentrations being delivered to the cells.
Solution:
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Optimize Cell Handling: Mix the cell suspension thoroughly between pipetting steps. Ensure gentle handling to avoid cell damage.
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Check Pipettes: Regularly calibrate your pipettes to ensure accuracy.
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Confirm Solubility: Visually confirm that your compound is fully dissolved in the final culture medium at all working concentrations before adding it to the cells.
Guide 2: Apoptosis Assays
Q: My cytotoxicity assay (MTT) indicates significant cell death, but my Annexin V/PI assay does not show a corresponding increase in the apoptotic population. Why the discrepancy? A: This suggests that this compound might be inducing a non-apoptotic form of cell death or that the timing of your assay is not optimal.
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Alternative Cell Death Pathways: The compound may be inducing other forms of programmed cell death, such as necroptosis or autophagy-related cell death.
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Assay Timing: Apoptosis is a dynamic process. You may be missing the peak of early apoptosis if you are analyzing the cells too late, by which point they may have progressed to late apoptosis or secondary necrosis.
Solution:
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Perform a Time-Course Experiment: Analyze apoptosis at multiple time points (e.g., 6, 12, 24, and 48 hours) after treatment to identify the optimal window for detecting early apoptotic events.
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Investigate Other Markers: Use Western blotting to check for markers of different cell death pathways, such as cleaved PARP and cleaved Caspase-3 for apoptosis, or LC3-II for autophagy.
Guide 3: Western Blotting
Q: I am trying to detect changes in signaling proteins after this compound treatment, but my Western blot signal is weak or non-existent. A: Weak signals are a common issue that can be optimized at multiple steps of the protocol.
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Insufficient Protein Load: If your target protein is of low abundance, the total protein amount loaded may be insufficient for detection.
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Suboptimal Antibody Concentration: The concentrations of your primary or secondary antibodies may not be optimal.
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Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane might be incomplete.
Solution:
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Increase Protein Load: Increase the total protein concentration loaded per well to 20-50 µg.
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Titrate Antibodies: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies. Start with the manufacturer's recommended dilution and test a range around it (e.g., 1:500, 1:1000, 1:2000).
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Optimize Transfer: For small proteins, use a membrane with a smaller pore size (e.g., 0.2 µm). Ensure good contact between the gel and the membrane and that the transfer is run for the appropriate time and voltage.
Q: I am observing high background on my Western blots, which makes it difficult to interpret the results. A: High background can obscure your specific bands and is often related to blocking or washing steps.
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Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.
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Insufficient Washing: Residual unbound antibodies can cause a high background signal.
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Antibody Concentration is Too High: Using too much primary or secondary antibody can lead to non-specific binding.
Solution:
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Optimize Blocking: Increase the blocking time or try a different blocking agent. For phosphorylated proteins, it is often recommended to use Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background.
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Improve Washing Steps: Increase the duration and/or number of washes. Adding a detergent like Tween-20 to your wash buffer (e.g., TBS-T or PBS-T) is standard practice to reduce non-specific binding.
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Reduce Antibody Concentration: Use a more diluted solution of your primary and/or secondary antibodies as determined by your titration experiments.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected spirostanol (B12661974) saponins in various human cancer cell lines, demonstrating their anti-proliferative activity.
| Compound Name/Derivative | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SPD¹ | HL-60 | Acute Promyelocytic Leukemia | 48 | 2.0 ± 0.2 | |
| Progenin III | CCRF-CEM | Acute Lymphoblastic Leukemia | Not Specified | Not Specified² | |
| Compound 21³ | RAW 264.7 | Macrophage (for NO inhibition) | Not Specified | 11.5 | |
| N45 | U251 | Glioblastoma | Not Specified | 3.14 | |
| N45 | U87MG | Glioblastoma | Not Specified | 2.97 |
¹ SPD: 5β-spirost-25(27)-en-1β,3β-diol-1-O-α-L-rhamnopyranosyl-(1→2)- β-D-xylopyranosyl-3-O-α-L-rhamnopyranoside ² Specific IC50 value not provided in the abstract, but cytotoxicity was confirmed. ³ A polyhydroxylated spirostanol saponin (B1150181) from Tupistra chinensis.
Visualizations: Pathways and Workflows
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for common issues in MTT cytotoxicity assays.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate the plate gently for 10 minutes.
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Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells - Background) / (Absorbance of vehicle control - Background)] x 100.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
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Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50/2, IC50, and 2x IC50) for the predetermined optimal time.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
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Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
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Antibody Incubation: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. The populations can be distinguished as follows: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), and Late Apoptotic/Necrotic (Annexin V+, PI+).
Protocol 3: Western Blot Analysis
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Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T).
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Washing: Repeat the washing step as described above.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- 1. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in Spirostan-3-ol quantification
Welcome to the technical support center for Spirostan-3-ol quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of accurately quantifying this compound and related spirostanol (B12661974) compounds.
General Questions & Pre-Analytical Considerations
Q1: What are the most critical factors to consider before starting a this compound quantification experiment?
A: Before beginning, the three most critical factors are the choice of analytical standard, the sample matrix, and the expected concentration range.
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Analytical Standard: Ensure you are using a high-purity, certified reference standard. The stereochemistry of your standard (e.g., 25R vs. 25S) must match the target analyte, as isomers can exhibit different chromatographic behavior and biological activity.[1][2] Some suppliers may not provide analytical data, making it the buyer's responsibility to confirm identity and purity.
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Sample Matrix: The complexity of the sample matrix (e.g., plasma, plant tissue, formulation buffer) will dictate the required sample preparation strategy to minimize interferences, known as matrix effects.[3][4]
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Analyte Concentration: The expected concentration will influence the choice of analytical technique (e.g., LC-MS/MS for low concentrations) and the need for derivatization to enhance sensitivity.
Q2: My this compound samples are degrading. How can I improve stability?
A: Spirostan-3-ols, like other steroidal lipids, can be susceptible to enzymatic and oxidative degradation. To ensure stability:
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Collection & Storage: Immediately after collection, samples should be kept on ice and then stored at -20°C or, ideally, -80°C until analysis. Flash freezing in liquid nitrogen is also recommended if possible.
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Sample Preparation: Perform all extraction and preparation steps at low temperatures. Use antioxidants, such as butylated hydroxytoluene (BHT), in your extraction solvents to prevent oxidative degradation. For tissue samples, heat treatment can be employed to quench enzymatic activity.
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Extract Storage: Store final extracts in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower, in amber vials to protect from light.
Troubleshooting Guide: Sample Preparation
Q3: I am seeing low recovery of this compound after extraction. What is causing this and how can I fix it?
A: Low recovery is typically due to an inefficient extraction method or analyte loss during sample handling. Spirostan-3-ols are often present in complex matrices as glycosides (saponins), which require hydrolysis to yield the aglycone (sapogenin) for analysis by certain methods like GC-MS.
Common Causes & Solutions:
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Inappropriate Solvent Choice: The polarity of the extraction solvent must be optimized for your specific spirostanol and matrix.
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Inefficient Extraction Technique: Traditional methods like maceration can be time-consuming and less efficient than modern techniques.
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Incomplete Hydrolysis (if analyzing the sapogenin): Saponins must be fully hydrolyzed to the sapogenin (this compound) prior to some analyses, especially GC-MS.
Recommended Solutions:
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Optimize Extraction Method: Compare different methods to find the most efficient one for your sample type. Accelerated Solvent Extraction (ASE) can offer significant time and cost savings over traditional methods like Soxhlet or Bligh and Dyer.
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Implement Effective Hydrolysis: For GC-MS analysis of the sapogenin, acid hydrolysis is necessary. However, harsh conditions can create artifacts. A carefully controlled protocol is essential.
Table 1: Comparison of Common Extraction Methods for Steroidal Compounds
| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |
| Maceration | Soaking the sample in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming (days), potentially lower efficiency. | Methanol (B129727), Ethanol, Chloroform |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. | High extraction efficiency, well-established. | Time-consuming (hours), requires heating which can degrade labile compounds. | Methanol, Hexane, Dichloromethane |
| Ultrasonic Bath | Uses high-frequency sound waves to disrupt cell walls. | Faster than maceration, improves extraction efficiency. | Can generate heat, potential for analyte degradation if not controlled. | Methanol, Ethanol |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Very fast, highly efficient, low solvent consumption. | Requires specialized, expensive instrumentation. | Dichloromethane/Acetone, Hexane/Isopropanol |
Experimental Protocol: Acid Hydrolysis for Sapogenin Analysis
This protocol is adapted for the cleavage of glycosidic bonds to release the this compound aglycone.
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Combine the dried plant extract with 2N HCl in a 50% aqueous methanol solution.
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Reflux the mixture at 80-100°C for 2-4 hours. Caution: Longer times or stronger acid can lead to artifact formation.
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Cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH).
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Extract the aqueous mixture three times with a non-polar solvent like diethyl ether or chloroform.
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Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
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Evaporate the solvent to yield the crude sapogenin extract, which can then be derivatized for GC-MS analysis.
Troubleshooting Guide: Chromatographic Analysis
Q4: I am analyzing this compound by GC-MS, but I am seeing poor peak shape and low sensitivity. What should I do?
A: This is a classic problem when analyzing hydroxylated steroids like this compound by GC-MS. These compounds have low volatility and can interact with active sites in the GC system, leading to poor chromatography. The solution is chemical derivatization.
Derivatization Strategy: The hydroxyl group at the C3 position must be derivatized to increase volatility and thermal stability. Silylation is the most common and effective method.
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Recommended Reagent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly effective. TMCS acts as a catalyst to improve the reaction rate for sterically hindered hydroxyl groups.
Table 2: Common Derivatization Reagents for Hydroxyl Groups in GC-MS
| Reagent | Abbreviation | Derivative Formed | Reaction Conditions | Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | 60-80°C for 30-60 min | Very common, produces stable derivatives. Often used with a catalyst (TMCS). |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) Ether | 60-80°C for 30-60 min | Most volatile of the silylating reagents; byproducts are also highly volatile. |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) Ester | 60-70°C for 30 min | Creates highly electronegative derivatives, ideal for sensitive detection by Electron Capture Negative Ionization (ECNI) MS. |
Experimental Protocol: Silylation of this compound for GC-MS
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Place the dried extract (or standard) in a 2 mL autosampler vial.
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Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
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Add 100 µL of BSTFA + 1% TMCS.
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Cap the vial tightly and heat at 70°C for 45 minutes.
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Cool the vial to room temperature before injecting into the GC-MS.
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Analyze the sample promptly, as TMS derivatives can be sensitive to moisture.
Q5: My LC-MS/MS signal for this compound is weak and inconsistent. How can I improve quantification?
A: Weak and variable signals in LC-MS/MS are often caused by poor ionization efficiency and/or matrix effects.
Common Causes & Solutions:
-
Poor Ionization: this compound lacks easily ionizable functional groups, leading to low sensitivity, especially in electrospray ionization (ESI).
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. This is a major concern in quantitative bioanalysis.
Recommended Solutions:
-
Derivatization for LC-MS/MS: Introduce a permanently charged or easily ionizable moiety to the molecule. This can dramatically increase sensitivity. For example, derivatizing the hydroxyl group with a reagent containing a tertiary amine will ensure strong signal in positive ion mode ESI.
-
Mitigate Matrix Effects:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix (a sample known to not contain the analyte) to mimic the matrix effects seen in the unknown samples.
-
Improve Sample Cleanup: Use more rigorous sample preparation, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.
-
Visualizing the Workflow and Troubleshooting
A clear understanding of the entire analytical process is crucial. The following diagram illustrates a typical workflow for this compound quantification.
References
Technical Support Center: Method Refinement for Isolating Minor Spirostan-3-ol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for isolating minor Spirostan-3-ol derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low yields of my target minor this compound derivative. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the extraction and purification process. Here's a breakdown of potential issues and how to address them:
-
Suboptimal Extraction: The initial extraction method may not be efficient for minor derivatives.
-
Troubleshooting:
-
Solvent System: Ensure the polarity of your solvent system is optimized. For steroidal saponins (B1172615), aqueous ethanol (B145695) or methanol (B129727) is commonly used. Consider a gradient elution to improve extraction efficiency.
-
Extraction Technique: Traditional methods like decoction can be time-consuming and lead to degradation.[1] Consider advanced techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can offer higher efficiency in shorter durations.[2]
-
Temperature and pH: High temperatures and extreme pH levels can degrade furostanol saponins, a common precursor, into more stable spirostanol (B12661974) forms.[2] Maintain a neutral pH (around 7.0) and use low temperatures (below 40°C) during extraction and solvent evaporation.[2]
-
-
-
Enzymatic Degradation: Endogenous enzymes in the plant material can cleave sugar moieties, altering your target compound.
-
Loss During Purification: Minor compounds can be lost during various purification steps.
-
Troubleshooting:
-
Column Chromatography: The choice of stationary and mobile phases is critical. For separating structurally similar spirostanol saponins, consider using a C30 column, which has shown higher efficiency than traditional C8 and C18 columns for diastereomers.[3]
-
Detection Method: Spirostanol saponins often lack a strong chromophore, making UV detection challenging and non-specific (typically at 200-210 nm).[4] An Evaporative Light Scattering Detector (ELSD) is often more suitable and provides better sensitivity for these compounds.[4][5]
-
-
Q2: I am having difficulty separating my target minor this compound derivative from major, structurally similar saponins. How can I improve the resolution of my chromatographic separation?
A2: Co-elution of structurally similar saponins is a common challenge.[1] Here are some strategies to enhance separation:
-
Optimize the Stationary Phase:
-
Reverse-Phase HPLC: As mentioned, a C30 column can provide better selectivity for spirostanol saponin (B1150181) diastereomers compared to C8 and C18 columns.[3]
-
Normal-Phase Chromatography: Silica gel column chromatography can be a valuable step in a multi-phase separation strategy.[6][7]
-
-
Refine the Mobile Phase:
-
Solvent Composition: For reverse-phase HPLC, experiment with different mobile phase compositions. Methanol- and acetonitrile-based systems with additives like acetic acid have been used effectively.[3] For instance, a MeOH-1% CH3COOH mobile phase has shown good selectivity for C12 carbonylated 25R/S-spirostanol saponin diastereomers.[3]
-
Gradient Elution: A carefully designed gradient elution program is often more effective than isocratic elution for separating complex mixtures of saponins.
-
-
Advanced Chromatographic Techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for separating minor saponins from complex mixtures and can handle larger sample loads.[1][5] It avoids irreversible adsorption associated with solid stationary phases.[8]
-
Supercritical Fluid Chromatography (SFC): SFC can offer higher resolution and shorter run times compared to reversed-phase liquid chromatography for separating hydrophilic saponins.[1]
-
Q3: My isolated this compound derivative appears to be a mixture of diastereomers (25R/S). How can I separate them?
A3: The separation of 25R/S-spirostanol saponin diastereomers is challenging but achievable with optimized chromatographic conditions.
-
Recommended Approach: High-performance liquid chromatography (HPLC) using a C30 column has been demonstrated to be highly effective for separating these types of diastereomers.[3]
-
Mobile Phase Selection: The choice of mobile phase is also critical. For C12 unsubstituted 25R/S-spirostanol saponin diastereomers, both CH3CN-1% CH3COOH and MeOH-1% CH3COOH eluent systems have shown selectivity.[3]
Q4: How can I confirm the identity and purity of my isolated minor this compound derivative?
A4: A combination of chromatographic and spectroscopic techniques is essential for structural elucidation and purity assessment.
-
Purity Assessment:
-
Structural Identification:
-
Mass Spectrometry (MS): ESI-Q-Exactive-Orbitrap MS can provide accurate mass and fragmentation data to help identify the compound.[6][7]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are crucial for unambiguously determining the structure of the isolated saponin.[10]
-
Data Presentation
Table 1: Comparison of Chromatographic Columns for Spirostanol Saponin Diastereomer Separation
| Column Type | Mobile Phase System | Separation Efficiency for 25R/S Diastereomers | Reference |
| C8 | MeOH-1% CH3COOH / CH3CN-1% CH3COOH | Lower efficiency | [3] |
| C18 | MeOH-1% CH3COOH / CH3CN-1% CH3COOH | Moderate efficiency | [3] |
| C30 | MeOH-1% CH3COOH / CH3CN-1% CH3COOH | Highest efficiency | [3] |
Table 2: Quantitative Yields from a High-Speed Counter-Current Chromatography (HSCCC) Separation of Steroid Saponins
| Compound | Collection Time (min) | Yield (mg) from 100 mg Crude Extract |
| A | 100-120 | 20.1 |
| B | 130-148 | 25.0 |
| C | 160-180 | 17.0 |
| D | 190-205 | 12.3 |
| E (from column) | - | 11.2 |
| Data adapted from a study on the separation of steroid saponins from Dioscorea zingiberensis C.H.Wright.[5] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Spirostanol Saponins
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Weigh 10 g of powdered plant material.
-
Solvent Preparation: Prepare a 70% ethanol solution. If pH sensitivity is a concern, consider buffering to pH 7.0.[2]
-
Extraction:
-
Add the powdered plant material and 100 mL of the 70% ethanol solution to a flask.
-
Place the flask in an ultrasonic bath.
-
Set the temperature of the ultrasonic bath to 30°C.
-
Sonicate for 45 minutes.[2]
-
-
Filtration: Filter the extract to separate the solid residue.
-
Re-extraction: Repeat the extraction process on the residue one more time to ensure complete extraction.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 40°C.[2]
-
Drying: Dry the concentrated extract to a constant weight under vacuum at a low temperature.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Minor Saponin Purification
This protocol provides a general framework for HSCCC separation. The solvent system and other parameters will require optimization.
-
Solvent System Selection:
-
Prepare and vigorously shake a two-phase solvent system in a separatory funnel. A common system for polar saponins is ethyl acetate-n-butanol-water.[5]
-
Allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase (this can vary depending on the system).
-
-
HSCCC Instrument Setup:
-
Sample Injection: Once the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established, inject the sample solution (crude or partially purified extract dissolved in a mixture of the stationary and mobile phases).
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase.
-
Monitor the effluent using an ELSD.[5]
-
Collect fractions based on the chromatogram peaks.
-
-
Recovery of Retained Compounds: After the separation, the compounds retained in the stationary phase can be recovered by pumping the stationary phase out of the column.
Mandatory Visualization
Caption: Workflow for isolating and identifying minor this compound derivatives.
Caption: Troubleshooting logic for isolating minor this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation and Bioactive Assay of 25R/S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Spirostan-3-ol for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spirostan-3-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a steroidal sapogenin, a class of natural compounds with various potential therapeutic activities. However, its steroidal structure contributes to its poor water solubility, which significantly limits its dissolution in gastrointestinal fluids and subsequent absorption after oral administration. This results in low and variable bioavailability, posing a major challenge for in vivo studies and clinical development.
Q2: What are the primary mechanisms that limit the oral bioavailability of this compound?
The oral bioavailability of this compound is primarily limited by:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound has very low solubility in the aqueous environment of the gastrointestinal tract, leading to a slow dissolution rate.[1][2]
-
First-Pass Metabolism: Like many steroidal compounds, this compound may be subject to extensive metabolism in the gut wall and liver before it reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Spirostanols can be substrates for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.
Q3: What are the most common strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of this compound. These include:
-
Nanonization (Nanocrystals): Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a significantly faster dissolution rate.[3][4]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level (amorphous state) can prevent crystallization and enhance its dissolution rate and solubility.[5]
-
Lipid-Based Formulations (SLNs & NLCs): Encapsulating this compound in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve its solubility, protect it from degradation, and facilitate its absorption through the lymphatic pathway.
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can mask the lipophilic nature of this compound, thereby increasing its aqueous solubility and dissolution rate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound in vivo. | Poor dissolution of the administered compound. | 1. Particle Size Reduction: If not already done, consider micronization or nanosization of the this compound powder. 2. Formulation Enhancement: Employ one of the bioavailability enhancement strategies outlined in the FAQs (nanocrystals, solid dispersion, lipid-based formulation, or cyclodextrin complexation). 3. Solubility Check: Ensure the vehicle used for administration is appropriate and does not lead to precipitation of the compound upon dilution in the gastrointestinal tract. |
| Inconsistent results between different batches of formulation. | Variability in the physical form of this compound (e.g., crystalline vs. amorphous). | 1. Solid-State Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize the solid state of this compound in each batch. 2. Standardize Preparation Method: Ensure the formulation preparation protocol is strictly followed for each batch to maintain consistency. |
| Suspected P-glycoprotein (P-gp) mediated efflux. | The compound is a substrate for P-gp, leading to active removal from intestinal cells. | 1. In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests P-gp involvement. 2. Co-administration with P-gp Inhibitor: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, piperine) to see if the bioavailability increases. |
| Precipitation of the compound in the dissolution medium during in vitro testing. | The concentration of this compound exceeds its saturation solubility in the test medium. | 1. Use of Surfactants: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Poloxamer 188) in the dissolution medium to maintain supersaturation. 2. Polymeric Precipitation Inhibitors: In solid dispersion formulations, ensure the chosen polymer has good precipitation-inhibiting properties. |
Quantitative Data on Bioavailability Enhancement of a Spirostanol Analog (Diosgenin)
Since specific data for this compound is limited, the following tables summarize the reported bioavailability enhancement for diosgenin, a structurally similar spirostanol, using various formulation strategies. This data can serve as a valuable reference for formulating this compound.
Table 1: Pharmacokinetic Parameters of Diosgenin Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Diosgenin Suspension | 158.3 ± 28.7 | 4.0 | 1278.4 ± 210.9 | 100 | |
| Diosgenin Nanocrystals | 318.2 ± 45.1 | 2.0 | 3260.1 ± 435.6 | 255 | |
| Diosgenin Solid Dispersion | ~790 | ~1.5 | ~6390 | ~500 | |
| Diosgenin/β-CD Complex | Significantly higher than suspension | - | Significantly higher than suspension | 400 - 1100 |
Note: The values for solid dispersion and cyclodextrin complex are approximated from graphical data and reported fold-increases.
Experimental Protocols
Here are detailed methodologies for three common bioavailability enhancement techniques that can be adapted for this compound.
Protocol 1: Preparation of this compound Nanocrystals by Media Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Pluronic F127 and 0.1% w/v sodium dodecyl sulfate (B86663) in deionized water)
-
Milling media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads)
-
High-energy media mill (e.g., planetary ball mill or a bead mill)
Procedure:
-
Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the coarse suspension and milling media to the milling chamber. The chamber should be approximately 50-70% filled with the media.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Monitor the particle size periodically using a dynamic light scattering (DLS) instrument.
-
Once the desired particle size (typically < 300 nm with a low polydispersity index) is achieved, separate the nanosuspension from the milling media by sieving or centrifugation at a low speed.
-
The resulting nanosuspension can be used directly for in vivo studies or can be lyophilized to produce a dry powder for reconstitution.
Characterization:
-
Particle size and zeta potential: Dynamic Light Scattering (DLS)
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Crystallinity: Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)
Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its solubility and dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Soluplus®, PVP K30, HPMC)
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific ratio (e.g., 1:5 drug-to-polymer weight ratio). Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Further dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
Characterization:
-
Amorphous nature: PXRD and DSC
-
Morphology: SEM
-
Drug-polymer interaction: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Dissolution testing: In a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).
Protocol 3: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To encapsulate this compound in a lipid matrix to enhance its oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
High-shear homogenizer and a probe sonicator
Procedure:
-
Melt the solid lipid by heating it to about 5-10 °C above its melting point.
-
Dissolve this compound in the molten lipid to form the lipid phase.
-
In a separate beaker, heat the aqueous phase (deionized water containing the surfactant) to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., at 10,000 rpm for 10-15 minutes) to form a coarse pre-emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified time (e.g., 15-30 minutes) to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be used for further studies or lyophilized.
Characterization:
-
Particle size, PDI, and zeta potential: DLS
-
Morphology: TEM
-
Entrapment efficiency and drug loading: Determined by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant and/or the pellet.
-
Thermal behavior: DSC
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Logical Relationship of Bioavailability Barriers and Solutions
Caption: Relationship between bioavailability barriers for this compound and formulation solutions.
References
- 1. This compound | 82597-74-8 [chemicalbook.com]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structure Validation of Spirostan-3-ols: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of natural products is a cornerstone of drug discovery and development. For complex steroidal saponins (B1172615) like Spirostan-3-ols, with their intricate stereochemistry, a robust analytical methodology is paramount. While various techniques can provide structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide unambiguous, detailed atomic connectivity and spatial arrangements in solution. This guide offers an objective comparison of 2D NMR techniques with other analytical methods for the validation of Spirostan-3-ol structures, supported by experimental data and detailed protocols.
The Power of 2D NMR in this compound Structure Elucidation
One-dimensional (1D) NMR (¹H and ¹³C) provides initial but often insufficient information for complex molecules like Spirostan-3-ols due to signal overlap and the lack of direct connectivity information.[1][2] 2D NMR experiments, however, resolve these ambiguities by spreading the signals across two frequency dimensions, revealing correlations between nuclei.[1][3][4] This allows for the piecing together of the molecular structure fragment by fragment.
The primary 2D NMR experiments utilized for the structural validation of Spirostan-3-ols are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two to three bonds. This is fundamental for establishing the sequence of protons within a spin system, helping to trace out the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and for identifying quaternary carbons, which have no attached protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Comparative Performance: 2D NMR vs. Other Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural validation.
| Technique | Strengths | Limitations | Application to this compound |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Provides detailed atomic connectivity and stereochemistry in solution. Non-destructive. | Requires larger sample amounts and longer acquisition times compared to some other methods. Can be complex to interpret for highly complex molecules. | Considered the gold standard for unambiguous structure elucidation and stereochemical assignment. |
| Mass Spectrometry (MS) | Provides highly accurate molecular weight and elemental composition (HR-MS). Fragmentation patterns can offer structural clues. | Does not provide direct information on atomic connectivity or stereochemistry. Isomers are often indistinguishable. | Primarily used to determine the molecular formula and to identify known compounds by comparison of fragmentation patterns. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain for many natural products. The solid-state conformation may differ from the solution-state conformation. | Offers definitive proof of structure and stereochemistry if a suitable crystal can be grown. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl). | Provides limited information about the overall molecular skeleton. | Useful for confirming the presence of the hydroxyl group at the 3-position and other functional groups. |
Experimental Data: A Case Study
The following tables summarize typical ¹H and ¹³C NMR data and key 2D NMR correlations for a representative (25R)-5β-spirostan-3β-ol derivative. This data is a composite representation from published literature.
Table 1: ¹H and ¹³C NMR Data for a (25R)-Spirostan-3-ol Derivative (in C₅D₅N)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (from H to C) | Key COSY Correlations (H-H) | Key NOESY Correlations |
| 3 | 77.8 | 3.98 | m | C-1, C-2, C-4, C-5 | H-2, H-4 | H-1α, H-2α, H-4α, H-5α |
| 18 | 16.5 | 0.85 | s | C-12, C-13, C-14, C-17 | - | H-20, H-12β |
| 19 | 19.8 | 1.05 | s | C-1, C-5, C-9, C-10 | - | H-1β, H-2β, H-4β |
| 21 | 14.7 | 0.95 | d (7.0) | C-17, C-20, C-22 | H-20 | H-18, H-12β |
| 26 | 66.9 | 3.45 (eq), 3.35 (ax) | m | C-24, C-25, C-27 | H-25, H-27 | - |
| 27 | 17.3 | 0.78 | d (6.5) | C-24, C-25, C-26 | H-25 | - |
Note: Chemical shifts can vary depending on the solvent and specific substitutions on the spirostan (B1235563) core.
The determination of the C-25 stereochemistry (R or S) is a critical aspect of this compound structure elucidation. The chemical shift difference between the geminal protons at C-26 (Δδ = δH-26a - δH-26b) is a key indicator: a smaller difference (typically < 0.2 ppm) suggests a 25R configuration, while a larger difference (> 0.5 ppm) indicates a 25S configuration.
Experimental Protocols
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, C₅D₅N, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts and resolution. Pyridine-d₅ is often used for its good solubilizing properties for saponins.
NMR Data Acquisition: All spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR and DEPT: A proton-decoupled ¹³C experiment is run to identify all carbon signals. DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
COSY: A gradient-selected COSY (gCOSY) or DQF-COSY experiment is typically used.
-
HSQC: A phase-sensitive gradient-selected HSQC experiment is used to obtain ¹JCH correlations.
-
HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling constant (J) is typically optimized to 7-8 Hz to enhance correlations over 2-3 bonds.
-
NOESY/ROESY: A phase-sensitive NOESY or ROESY experiment with a mixing time of 300-800 ms (B15284909) is used to observe through-space correlations.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow for this compound structure elucidation using 2D NMR and the key correlations for confirming the core structure.
Caption: Workflow for this compound structure elucidation.
Caption: Key HMBC correlations in a this compound.
References
A Comparative Analysis of Spirostan-3-ols: Diosgenin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product chemistry, steroidal saponins (B1172615) and their aglycones, known as sapogenins, represent a class of compounds with significant therapeutic potential. Among these, spirostan-3-ols are a prominent subgroup, characterized by a spiroketal side chain. Diosgenin (B1670711), a widely studied spirostan-3-ol, has long been recognized for its diverse pharmacological activities and as a crucial precursor in the synthesis of steroid hormones. This guide provides a comparative analysis of diosgenin with three other structurally related spirostan-3-ols: sarsasapogenin (B1680783), tigogenin (B51453), and smilagenin (B1681833). We will delve into their comparative biological activities, supported by experimental data, and provide detailed methodologies for key experiments.
Chemical Structures at a Glance
The fundamental difference between these four spirostan-3-ols lies in the stereochemistry at the C5 and C25 positions of the steroidal backbone, which significantly influences their biological activities.
-
Diosgenin: (25R)-spirost-5-en-3β-ol
-
Sarsasapogenin: (25S)-5β-spirostan-3β-ol
-
Tigogenin: (25R)-5α-spirostan-3β-ol
-
Smilagenin: (25R)-5β-spirostan-3β-ol
Comparative Biological Activities
The subtle structural variations among these spirostan-3-ols translate into distinct pharmacological profiles. This section compares their efficacy in key therapeutic areas, with quantitative data presented in the subsequent tables.
Anti-inflammatory Activity
All four compounds have been investigated for their anti-inflammatory properties, primarily through their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Diosgenin has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines in lipopolysaccharide (LPS)-stimulated macrophages[1][2]. It exerts these effects by suppressing the phosphorylation of NF-κB p65 and IκB, as well as inhibiting the Akt and MAPK signaling pathways[1][3].
Sarsasapogenin also demonstrates potent anti-inflammatory effects by inhibiting NF-κB and MAPK activation[4]. It has been observed to reduce the production of NO, TNF-α, and PGE2 in LPS-stimulated macrophages.
Tigogenin has shown anti-inflammatory activity in vivo, inhibiting carrageenan-induced paw edema in rats.
Smilagenin has also been noted for its anti-inflammatory properties.
Anticancer Activity
The cytotoxic effects of these spirostan-3-ols against various cancer cell lines have been a major focus of research.
Diosgenin exhibits broad-spectrum anticancer activity, inducing apoptosis and cell cycle arrest in a variety of cancer cell lines, including oral, breast, and prostate cancer. Its IC50 values vary depending on the cell line, for example, 31.7 µM in SAS oral cancer cells and 14.02 µM in PC3 prostate cancer cells.
Tigogenin and its derivatives have also demonstrated significant cytotoxic activity against several cancer cell lines.
Sarsasapogenin has been reported to induce apoptosis in HeLa cells via a caspase-dependent mitochondrial pathway.
Neuroprotective Activity
The potential of these compounds in the context of neurodegenerative diseases is an emerging area of interest.
Diosgenin has shown neuroprotective effects in models of Alzheimer's disease by reducing amyloid-β plaque load, oxidative stress, and neuroinflammation.
Smilagenin has demonstrated neuroprotective effects in models of Parkinson's disease, protecting dopaminergic neurons and improving locomotor activity. It has also been shown to attenuate amyloid-β-induced neurodegeneration. In some studies, smilagenin displayed neuroprotective effects where diosgenin was less active.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of diosgenin and the selected spirostan-3-ols.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Model System | Parameter Measured | Concentration/Dose | Result | Reference |
| Diosgenin | LPS-stimulated THP-1 cells | TF procoagulant activity | 0.01-1 µmol/L | IC50 of 0.25 µmol/L | |
| LPS-stimulated RAW 264.7 cells | Phagocytic activity | 0.01-0.04 µM | Significant reduction | ||
| Sarsasapogenin | LPS-stimulated RAW264.7 cells | NO, TNF-α, PGE2 production | 5-20 µmol/L | Dose-dependent inhibition | |
| Tigogenin | Carrageenan-induced paw edema in rats | Edema inhibition | 4.2 µg/kg | Anti-inflammatory effect |
Table 2: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Diosgenin | SAS (Oral Cancer) | 31.7 µM | |
| HSC3 (Oral Cancer) | 61 µM | ||
| PC3 (Prostate Cancer) | 14.02 µM | ||
| DU145 (Prostate Cancer) | 23.21 µM | ||
| LNCaP (Prostate Cancer) | 56.12 µM | ||
| HepG2 (Liver Cancer) | 32.62 µg/ml | ||
| MCF-7 (Breast Cancer) | 11.03 µg/ml | ||
| Tigogenin derivative (2c) | MCF-7 (Breast Cancer) | 1.5 µM | |
| Sarsasapogenin | HeLa (Cervical Cancer) | Induces apoptosis at 20-80 µM |
Table 3: Comparative Neuroprotective Activity
| Compound | Model System | Parameter Measured | Concentration/Dose | Result | Reference |
| Diosgenin | Aβ (1-42) induced rats | Spatial learning and memory | 100 and 200 mg/kg/p.o | Dose-dependent improvement | |
| Smilagenin | MPTP/probenecid-induced mice | Locomotor ability | 10 or 26 mg/kg/day | Significant improvement | |
| Aged rats | Dopamine receptor density | 18mg/kg/day | Significant elevation | ||
| Aβ(25-35)-induced cortical neurons | Neurodegenerative changes | - | Significant attenuation | ||
| Smilagenin | SH-SY5Y cells | AChE inhibition | - | IC50 = 43.29 ± 1.38 µg/mL |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited for each compound, offering a reproducible framework for further research.
Protocol 1: Anti-inflammatory Activity of Diosgenin in LPS-Stimulated Macrophages
Objective: To determine the effect of diosgenin on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Diosgenin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of diosgenin for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm to determine non-toxic concentrations of diosgenin.
-
LPS Stimulation: Seed cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of diosgenin for 1 hour. Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
Data Analysis: Express the results as a percentage of the LPS-treated control. Perform statistical analysis using appropriate tests (e.g., ANOVA).
Protocol 2: Cytotoxicity of Tigogenin using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of tigogenin on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
Appropriate cell culture medium and supplements
-
Tigogenin
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a series of increasing concentrations of tigogenin for a specified duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the tigogenin concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 3: Neuroprotective Effect of Smilagenin in an in vitro Model of Parkinson's Disease
Objective: To evaluate the protective effect of smilagenin against MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic acid (for differentiation)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Smilagenin
-
MTT solution
-
Antibodies for immunocytochemistry (e.g., anti-tyrosine hydroxylase)
Procedure:
-
Cell Differentiation: Differentiate SH-SY5Y cells into a more mature neuronal phenotype by treating them with retinoic acid for several days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of smilagenin for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of MPP+ for 24 hours to induce a Parkinson's-like pathology.
-
Cell Viability Assessment: Perform an MTT assay to quantify the protective effect of smilagenin on cell viability against MPP+-induced toxicity.
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to visualize and quantify the survival of these neurons.
-
Data Analysis: Analyze the data to determine the extent of neuroprotection conferred by smilagenin.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by diosgenin and sarsasapogenin in the context of inflammation.
Caption: Diosgenin's anti-inflammatory mechanism via inhibition of NF-κB, Akt, and MAPK pathways.
References
- 1. Diosgenin alters LPS-induced macrophage polarization by activating PPARγ/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosgenin attenuates inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin inhibits tumor necrosis factor-induced tissue factor activity and expression in THP-1 cells via down-regulation of the NF-κB, Akt, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Spirostan-3-ol Analogs
A comprehensive analysis of Spirostan-3-ol analogs reveals a fascinating interplay between their chemical structure and biological activity, offering promising avenues for the development of novel therapeutics. These naturally derived compounds and their synthetic derivatives have demonstrated a remarkable spectrum of activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. This guide delves into the critical structural modifications that govern their efficacy, supported by comparative experimental data and detailed methodologies.
This compound analogs, a class of steroidal saponins (B1172615) and sapogenins, are characterized by a spiroketal side chain. The orientation of the hydroxyl group at the C-3 position and other substitutions on the steroid backbone are pivotal in determining their biological outcomes. Researchers have extensively explored modifications at various positions of the spirostan (B1235563) skeleton to enhance potency and selectivity, leading to the identification of promising lead compounds for drug discovery.
Comparative Analysis of Biological Activity
The biological evaluation of a wide array of this compound analogs has generated a wealth of quantitative data, primarily focusing on their cytotoxic and anti-inflammatory properties. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds.
Cytotoxic Activity against Cancer Cell Lines
This compound derivatives have shown significant antiproliferative activity against a range of human cancer cell lines. The nature and position of substituents on the spirostan core, as well as the type and length of sugar chains attached at the C-3 position, profoundly influence their cytotoxicity.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Diosgenin | HCT-116 | > 50 | [1] |
| Diosgenin-pyrazole conjugate (23) | HCT-116 | 2.4 ± 0.8 | [1] |
| (25R)-Spirost-5-en-3β-ol-3-O-{...} (a saponin) | A549 | 7.9 | [2] |
| Hecogenyl β-chacotrioside | HL-60 | Potent | [3] |
| 5α-hydroxy-laxogenyl β-chacotriosides | HL-60 | Not cytotoxic | [3] |
| Partially pivaloylated β-d-glucosides of 5α-hydroxy-laxogenin | HL-60 | Highly potent | |
| Paris saponin (B1150181) VII | LU-1, Hep-G2, MCF-7, KB | 0.57 - 1.23 | |
| (25R)-spirostane-1β,2β,3β,4β,5β,6β-hexol | LU-1 | 95.81 |
Table 1: Comparative Cytotoxic Activity of this compound Analogs. This table summarizes the IC50 values of various this compound derivatives against different human cancer cell lines, highlighting the impact of structural modifications on their anticancer potency.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound analogs is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| Taccavietnamoside C (3) | RAW 264.7 & BV2 | NO Production Inhibition | 37.0 - 60.7 | |
| Taccavietnamoside D (4) | RAW 264.7 & BV2 | NO Production Inhibition | 37.0 - 60.7 | |
| Taccavietnamoside E (5) | RAW 264.7 & BV2 | NO Production Inhibition | 37.0 - 60.7 | |
| Macaoside A (1) | Human neutrophils | Elastase Release Inhibition | 3.2 | |
| Macaoside D (4) | Human neutrophils | Elastase Release Inhibition | 4.2 | |
| Known Spirostanol (B12661974) (19) | Human neutrophils | Superoxide Anion Generation Inhibition | 6.1 | |
| Known Spirostanol (20) | Human neutrophils | Superoxide Anion Generation Inhibition | 7.0 | |
| Known Spirostanol (20) | Human neutrophils | Elastase Release Inhibition | 3.7 | |
| Known Spirostanol (21) | Human neutrophils | Superoxide Anion Generation Inhibition | 7.6 | |
| Known Spirostanol (21) | Human neutrophils | Elastase Release Inhibition | 4.4 | |
| Known Spirostanol (24) | Human neutrophils | Superoxide Anion Generation Inhibition | 4.0 | |
| Known Spirostanol (24) | Human neutrophils | Elastase Release Inhibition | 1.0 | |
| Diosgenin-pyrazole conjugate (23) | - | Histamine-induced paw edema | High activity |
Table 2: Comparative Anti-inflammatory Activity of this compound Analogs. This table presents the inhibitory concentrations of various this compound derivatives on inflammatory markers, showcasing their potential as anti-inflammatory agents.
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogs are attributed to their modulation of several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anticancer Mechanisms
In cancer cells, these compounds have been shown to induce apoptosis and inhibit cell proliferation by targeting pathways such as the STAT3 and PI3K/Akt/mTOR signaling cascades.
Figure 1: Anticancer Signaling Pathways of this compound Analogs.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound analogs are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. This leads to a reduction in the expression of pro-inflammatory enzymes and cytokines.
Figure 2: Anti-inflammatory Mechanism of this compound Analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, HL-60)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analog stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the anti-inflammatory activity of this compound analogs by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound analog stock solutions (in DMSO)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (no LPS) and a positive control (LPS only) should be included.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a standard curve generated with NaNO2.
-
Calculate the percentage of NO production inhibition relative to the LPS-only control.
Structure-Activity Relationship (SAR) Summary
The accumulated data points to several key structural features that dictate the biological activity of this compound analogs:
-
Glycosylation at C-3: The presence, type, and number of sugar moieties at the C-3 position are critical. For instance, the trisaccharide chain in hecogenyl β-chacotrioside confers potent cytotoxicity, while its absence or alteration can significantly reduce or abolish activity.
-
Substitution on the Steroid Core: Hydroxylation, acylation, and other modifications on the A, B, C, or D rings of the spirostan skeleton can dramatically impact activity. The introduction of a pyrazole (B372694) ring at the C-3 position of diosgenin, for example, markedly enhances its anti-inflammatory and cytotoxic effects.
-
Stereochemistry: The stereochemistry at various chiral centers, including C-25, can influence the biological profile of the analogs.
-
Acylation of Sugar Moieties: Partial acylation of the sugar residues, as seen with the pivaloylated glucosides of 5α-hydroxy-laxogenin, can surprisingly lead to a significant increase in cytotoxic potency.
Conclusion
The structure-activity relationship of this compound analogs is a complex yet promising field of research. The data clearly indicates that subtle modifications to the spirostan backbone and its glycosidic substituents can lead to profound changes in biological activity. The potent cytotoxic and anti-inflammatory activities exhibited by certain analogs underscore their potential as templates for the design of novel therapeutic agents. Further research focusing on the synthesis of new derivatives and a deeper understanding of their mechanisms of action will be crucial in translating the therapeutic promise of these natural product-inspired compounds into clinical applications. The detailed experimental protocols and pathway analyses provided in this guide are intended to facilitate such future investigations.
References
- 1. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the structure-cytotoxicity relationship of spirostan saponins and related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Spirostanol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of spirostanols, such as Spirostan-3-ol, is crucial for phytochemical analysis, quality control, and pharmacological studies. This guide provides an objective comparison of common analytical methods used for the quantification of spirostanol (B12661974) glycosides, supported by representative experimental data from studies on structurally similar compounds, in the absence of direct cross-validation studies for this compound.
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The two most prevalent techniques for the analysis of spirostanol glycosides are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods based on data reported for various spirostanol and furostanol glycosides. These values provide a benchmark for what can be expected when developing and validating a method for this compound or related compounds.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Spirostanol Glycoside Quantification
| Analyte (Spirostanol Glycoside) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Dioscin | >0.999 | 0.1 - 0.2 | 0.25 - 0.5 | 92.1 - 102.6 | <2.0 | [1][2] |
| Gracillin | >0.999 | 0.1 - 0.2 | 0.25 - 0.5 | 92.1 - 102.6 | <2.0 | [1][2] |
| Protodioscin | >0.999 | Not Reported | Not Reported | 92.1 - 102.6 | <1.91 | [2] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Spirostanol Glycoside Quantification
| Analyte (Spirostanol Glycoside) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Timosaponin A-III | >0.99 | Not Reported | 5.0 | Not Reported | Not Reported | |
| Anemarrhenasaponin I | >0.99 | Not Reported | 2.73 (as IC50 in µM) | Not Reported | Not Reported | |
| Pennogenyl Saponins (B1172615) | >0.99 | 0.5 - 10 | 2 - 34 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis of spirostanol glycosides using HPLC-UV and LC-MS.
Sample Preparation: Extraction of Spirostanol Glycosides from Plant Material
A generalized procedure for the extraction of spirostanol glycosides from plant matrices includes the following steps:
-
Drying and Grinding: Plant material (e.g., rhizomes, leaves) is dried to a constant weight and pulverized to a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The powdered material is typically extracted with methanol (B129727) or ethanol, often using techniques like sonication or Soxhlet extraction to enhance efficiency.
-
Hydrolysis (for Aglycone Analysis): To quantify the aglycone (e.g., this compound), the extract is subjected to acidic hydrolysis (e.g., with HCl) to cleave the sugar moieties from the saponin.
-
Purification: The crude extract can be further purified using liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a binary solvent system, such as methanol and water, is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a low wavelength, typically around 203 nm, as saponins lack a strong chromophore.
-
Column Temperature: The column is often maintained at an elevated temperature, such as 45°C, to improve peak shape and resolution.
LC-MS/MS Method Protocol
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A high-efficiency C18 or other suitable reversed-phase column is used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with additives like formic acid to enhance ionization, is typical.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, and analysis can be performed in both positive and negative ion modes to obtain comprehensive structural information.
-
Mass Analysis: Multiple reaction monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity. Full scan and product ion scans are used for structural elucidation.
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the cross-validation of analytical methods for this compound.
Caption: General workflow for analytical method validation.
Caption: Decision pathway for selecting an analytical method.
References
A Comparative Analysis of the Cytotoxic Effects of Spirostanol Saponins: Dioscin, Pennogenin Glycosides, and Digitonin
For Researchers, Scientists, and Drug Development Professionals
Spirostanol (B12661974) saponins (B1172615), a class of naturally occurring steroidal glycosides, have garnered significant attention in oncological research for their potent cytotoxic activities against a wide range of cancer cells. Their complex structures and diverse mechanisms of action make them promising candidates for the development of novel anticancer therapeutics. This guide provides an objective comparison of the cytotoxic effects of three prominent spirostanol saponins: Dioscin (B1662501), Pennogenin (B1253130) glycosides, and Digitonin, supported by experimental data and detailed protocols.
Executive Summary
This comparison guide delves into the cytotoxic profiles of Dioscin, Pennogenin glycosides, and Digitonin, highlighting their mechanisms of action, summarizing their efficacy through quantitative data, and providing detailed experimental methodologies. While all three exhibit significant anticancer properties, their potencies and mechanisms of action vary, offering a spectrum of potential therapeutic applications. Dioscin and Pennogenin glycosides primarily induce apoptosis and autophagy through modulation of key signaling pathways, whereas Digitonin's primary mechanism involves the disruption of cell membrane integrity.
Data Presentation: A Comparative Overview of Cytotoxicity
The cytotoxic potential of these spirostanol saponins is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for Dioscin, Pennogenin glycosides, and Digitonin against various cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. A direct comparison of these values should be made with caution, as experimental conditions such as cell line passage number, reagent sources, and incubation times can vary between studies, influencing the outcome.
Table 1: Cytotoxic Activity (IC50) of Dioscin against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 4.79 | [1] |
| H1650 | Non-Small Cell Lung Cancer | 1.7 | [2] |
| PC9GR | Non-Small Cell Lung Cancer | 2.1 | [2] |
| CL97 | Non-Small Cell Lung Cancer | 4.1 | [2] |
| H1975 | Non-Small Cell Lung Cancer | 4.3 | |
| Various Cancer Cell Lines | Leukemia, Colon, Prostate, etc. | 2 - 20 |
Table 2: Cytotoxic Activity (IC50) of Pennogenin Glycosides against Various Cancer Cell Lines
| Saponin (B1150181) | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Progenin III | CCRF-CEM | Leukemia | 1.59 | |
| Progenin III | SKMel-28 | Melanoma | 31.61 | |
| Pennogenin Glycoside | Various Cancer Cell Lines | - | Potent Activity |
Table 3: Cytotoxic Activity (IC50) of Digitonin against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) - 48h | Reference |
| MKN1 | Gastric Cancer | 2.004 | |
| HGC27 | Gastric Cancer | 2.004 | |
| NUGC3 | Gastric Cancer | 2.004 | |
| TK-10 | Renal Adenocarcinoma | 0.003 - 0.033 | |
| K-562 | Leukemia | 0.0064 |
Mechanisms of Cytotoxic Action
The anticancer activities of these spirostanol saponins are attributed to their ability to induce various forms of cell death, primarily through apoptosis, autophagy, and cell cycle arrest.
Dioscin: This saponin exerts its cytotoxic effects through multiple pathways. It is known to induce apoptosis by increasing the production of reactive oxygen species (ROS), which in turn leads to the downregulation of antioxidant enzymes like peroxiredoxins. This oxidative stress triggers the mitochondrial apoptosis pathway. Furthermore, Dioscin has been shown to modulate several critical signaling pathways, including the PI3K/Akt/mTOR, p38 MAPK, and JNK pathways, which are central to cell survival, proliferation, and apoptosis.
Pennogenin Glycosides: Similar to Dioscin, pennogenin glycosides are potent inducers of programmed cell death. For instance, a specific pennogenin glycoside has been shown to induce autophagic cell death in non-small cell lung cancer cells through the activation of the p38 MAPK signaling pathway.
Digitonin: The primary cytotoxic mechanism of Digitonin is its interaction with cholesterol in the cell membrane. This interaction leads to the formation of pores and an increase in membrane permeability, ultimately causing cell lysis. At lower, non-toxic concentrations, Digitonin can synergistically enhance the cytotoxicity of other chemotherapeutic agents by facilitating their entry into cancer cells.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of spirostanol saponins.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spirostanol saponins in culture medium. Remove the old medium from the wells and add 100 µL of the saponin solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the saponin concentration.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells and treat with the spirostanol saponins as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content and thus determine the cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of the PI signal is proportional to the DNA content. A histogram of the PI fluorescence will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Dioscin-induced apoptosis.
Caption: Pennogenin glycoside-induced autophagic cell death pathway.
Caption: Mechanism of Digitonin-induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity comparison.
References
A Comparative Guide to the Efficacy of Spirostan-3-ols: Sarsasapogenin and Its Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostan-3-ols, a class of steroidal sapogenins, have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, sarsasapogenin (B1680783) has been a focal point of research, demonstrating potential in anti-inflammatory, anti-cancer, and neuroprotective applications. However, the efficacy of sarsasapogenin is intrinsically linked to its unique stereochemistry, and minor structural variations, as seen in its isomers, can lead to significant differences in biological activity. This guide provides an objective comparison of the efficacy of sarsasapogenin against other common spirostan-3-ols, namely its C-25 epimer smilagenin (B1681833), the C-5 double bond analogue diosgenin (B1670711), and the 5α-epimer tigogenin (B51453). This comparison is supported by experimental data from various biological assays, detailed methodologies, and visual representations of key signaling pathways to inform future research and drug development endeavors.
The core structural differences between these compounds lie at the C-5 and C-25 positions of the steroidal backbone. Sarsasapogenin possesses a cis-linkage between the A and B rings (5β-configuration) and an (S)-configuration at C-25. This is in contrast to tigogenin, which has a trans-linkage (5α-configuration), and smilagenin, which has a (25R)-configuration. Diosgenin is distinguished by a double bond between C-5 and C-6. These subtle stereochemical variations significantly influence their interaction with biological targets and their overall pharmacological profiles.
Quantitative Data Presentation
The following tables summarize the quantitative data from various in vitro studies, providing a direct comparison of the potency of sarsasapogenin and its related spirostan-3-ols in different biological assays. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay protocols.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 |
| Sarsasapogenin | HepG2 (Human Hepatoma) | MTT Assay | 42.4 µg/mL |
| Diosgenin | MCF-7 (Breast Cancer) | MTT Assay | 25 µM |
| PC-3 (Prostate Cancer) | MTT Assay | 20 µM | |
| Tigogenin Derivative | MCF-7 (Breast Cancer) | MTT Assay | 1.5 µM |
Table 2: Comparative Cholinesterase Inhibition (IC50 Values)
| Compound | Target | IC50 |
| Sarsasapogenin | Acetylcholinesterase (AChE) | 9.9 µM |
| Butyrylcholinesterase (BuChE) | 5.4 µM | |
| Smilagenin | Acetylcholinesterase (AChE) | 43.29 µg/mL |
| Diosgenin | Acetylcholinesterase (AChE) | >100 µg/mL (low activity) |
| Tigogenin | Acetylcholinesterase (AChE) | Inactive |
Note: The data presented is compiled from multiple sources and direct comparative studies with uniform assays and conditions are limited.
Signaling Pathways
Sarsasapogenin and other spirostan-3-ols exert their biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cellular stress responses.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. Sarsasapogenin has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[1] This is a key mechanism behind its anti-inflammatory effects.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis. Both sarsasapogenin and diosgenin have been shown to modulate this pathway to induce anti-cancer and anti-inflammatory responses.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the biological activity of spirostan-3-ols in vitro.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (sarsasapogenin, etc.) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for Protein Expression Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-JNK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
NF-κB Luciferase Reporter Assay
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Upon activation, NF-κB binds to these elements and drives the expression of luciferase, which can be quantified by measuring the luminescence produced upon addition of its substrate, luciferin.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the inhibitory effect of the test compounds.
Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, and the substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the cholinesterase enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion
The experimental data compiled in this guide highlight the significant influence of stereochemistry on the biological efficacy of spirostan-3-ols. While sarsasapogenin and its isomers share a common steroidal backbone, their distinct spatial arrangements lead to varied potencies in anticancer, anti-inflammatory, and neuroprotective assays. Notably, the 5β-configuration of sarsasapogenin and smilagenin appears to be crucial for certain biological activities, as evidenced by the lower efficacy of the 5α-epimer tigogenin in some studies. Furthermore, the C-25 stereochemistry differentiates the activity profiles of sarsasapogenin and smilagenin.
This comparative analysis underscores the importance of considering stereoisomerism in drug discovery and development. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action of these promising natural compounds and to design novel derivatives with enhanced therapeutic potential. Continued investigation into the structure-activity relationships of spirostan-3-ols is warranted to fully unlock their potential for the treatment of a range of human diseases.
References
A Comparative Spectroscopic Analysis of Spirostan-3-ol Epimers
A deep dive into the spectroscopic nuances of spirostan-3-ol epimers, this guide provides a comparative analysis of their ¹H and ¹³C NMR data. Tailored for researchers, scientists, and drug development professionals, this document offers a clear, data-driven distinction between four key epimers: Tigogenin, Neotigogenin, Sarsasapogenin, and Smilagenin.
The stereochemistry at the C-3, C-5, and C-25 positions of the spirostan (B1235563) skeleton plays a pivotal role in the biological activity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of these stereochemical features. This guide presents a comprehensive comparison of the ¹H and ¹³C NMR spectral data for four prominent this compound epimers, facilitating their accurate identification and characterization.
¹³C NMR Data Comparison
The ¹³C NMR chemical shifts provide a detailed fingerprint of the carbon skeleton of each epimer. The stereochemical variations at C-3, C-5, and C-25 induce notable changes in the chemical shifts of adjacent and spatially proximate carbons, as detailed in the table below. All data was recorded in deuterated chloroform (B151607) (CDCl₃).
| Carbon No. | Tigogenin (3β, 5α, 25R) δ (ppm) | Neotigogenin (3β, 5α, 25S) δ (ppm) | Sarsasapogenin (3β, 5β, 25S) δ (ppm) | Smilagenin (3β, 5β, 25R) δ (ppm) |
| 1 | 37.0 | 37.0 | 37.2 | 37.2 |
| 2 | 31.4 | 31.4 | 31.6 | 31.5 |
| 3 | 71.2 | 71.2 | 71.7 | 71.5 |
| 4 | 38.2 | 38.2 | 38.2 | 38.4 |
| 5 | 44.8 | 44.8 | 44.9 | 45.1 |
| 6 | 28.7 | 28.7 | 28.7 | 28.7 |
| 7 | 32.1 | 32.1 | 32.2 | 32.3 |
| 8 | 35.1 | 35.1 | 35.2 | 35.3 |
| 9 | 54.1 | 54.1 | 54.4 | 54.5 |
| 10 | 35.6 | 35.6 | 35.7 | 35.7 |
| 11 | 21.1 | 21.1 | 21.2 | 21.2 |
| 12 | 39.8 | 39.8 | 40.3 | 40.3 |
| 13 | 40.8 | 40.8 | 40.9 | 40.9 |
| 14 | 56.4 | 56.4 | 56.4 | 56.4 |
| 15 | 31.8 | 31.8 | 31.9 | 31.9 |
| 16 | 80.9 | 80.8 | 81.2 | 80.9 |
| 17 | 62.1 | 62.5 | 62.3 | 62.2 |
| 18 | 16.3 | 16.3 | 16.3 | 16.3 |
| 19 | 12.2 | 12.2 | 23.9 | 23.9 |
| 20 | 41.7 | 41.9 | 41.7 | 41.7 |
| 21 | 14.5 | 14.5 | 14.5 | 14.5 |
| 22 | 109.3 | 109.8 | 109.9 | 109.3 |
| 23 | 29.0 | 30.3 | 29.0 | 29.0 |
| 24 | 30.3 | 28.9 | 30.3 | 30.3 |
| 25 | 31.4 | 31.6 | 31.4 | 31.4 |
| 26 | 66.9 | 65.1 | 65.3 | 66.9 |
| 27 | 17.1 | 16.1 | 16.6 | 17.1 |
¹H NMR Data Comparison
The ¹H NMR spectra of these epimers exhibit subtle yet significant differences, particularly in the chemical shifts and coupling constants of protons in the vicinity of the stereocenters. These distinctions are crucial for definitive structural assignment. The data presented below was acquired in CDCl₃.
| Proton No. | Tigogenin (3β, 5α, 25R) δ (ppm) | Neotigogenin (3β, 5α, 25S) δ (ppm) | Sarsasapogenin (3β, 5β, 25S) δ (ppm)[1][2] | Smilagenin (3β, 5β, 25R) δ (ppm) |
| 3-H | 3.59 (m) | 3.59 (m) | 3.55 (m) | 3.58 (m) |
| 16-H | 4.41 (m) | 4.40 (m) | 4.40 (td, J = 7.6, 7.6, 4.0 Hz) | 4.41 (m) |
| 18-H₃ | 0.79 (s) | 0.79 (s) | 0.80 (s) | 0.79 (s) |
| 19-H₃ | 0.81 (s) | 0.81 (s) | 0.98 (s) | 0.98 (s) |
| 21-H₃ | 0.97 (d, J = 6.9 Hz) | 0.98 (d, J = 6.9 Hz) | 0.98 (d, J = 7.0 Hz) | 0.97 (d, J = 6.9 Hz) |
| 26-H₂ | 3.46 (dd, J=10.8, 4.5 Hz), 3.36 (t, J=10.8 Hz) | 3.97 (dd, J=10.8, 2.5 Hz), 3.32 (d, J=10.8 Hz) | 3.94 (dd, J = 10.9, 2.8 Hz), 3.29 (d, J = 10.9 Hz) | 3.46 (dd, J=10.8, 4.5 Hz), 3.36 (t, J=10.8 Hz) |
| 27-H₃ | 0.78 (d, J = 6.2 Hz) | 1.05 (d, J = 6.9 Hz) | 1.07 (d, J = 6.9 Hz) | 0.78 (d, J = 6.2 Hz) |
Experimental Protocols
A standardized protocol is essential for the reproducible acquisition of high-quality NMR data.
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound epimer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard 1D proton experiment (e.g., zg30)
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
Spectral Width: 0-12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2 s
-
Spectral Width: 0-150 ppm
Epimeric Relationships and Spectroscopic Differentiation
The stereochemical relationships between the four this compound epimers can be visualized as a logical workflow for their differentiation based on key NMR signals.
Figure 1. Logical workflow for the differentiation of this compound epimers.
References
In Silico Analysis Reveals Strong Binding of a Spirostan Saponin to PI3K-alpha, Outlining a Potential Anti-Cancer Agent
A recent computational study has identified a spirosol saponin (B1150181), structurally analogous to Spirostan-3-ol, as a potent inhibitor of Phosphoinositide 3-kinase alpha (PI3K-alpha), a key protein implicated in cancer cell growth and survival. The in silico docking analysis revealed a strong binding affinity of this natural compound to the active site of PI3K-alpha, suggesting its potential as a novel therapeutic agent for cancers driven by this signaling pathway. This finding is further supported by significant cytotoxic effects observed against A549 lung cancer and HepG2 liver cancer cell lines.
This guide provides a comparative overview of the in silico docking studies of this spirosol saponin with PI3K-alpha, alongside other known PI3K-alpha inhibitors. It details the experimental methodologies, presents quantitative data for comparison, and visualizes the relevant biological pathways and experimental workflows.
Comparative Docking Analysis and Cytotoxicity
The spirosol saponin isolated from Solanum muricatum demonstrated a notable theoretical binding affinity to the PI3K-alpha protein. To contextualize this finding, the following table compares its performance with other established PI3K-alpha inhibitors. The data includes both in silico binding energies and in vitro cytotoxicity against two common cancer cell lines.
| Compound | Target Protein | Binding Energy (kcal/mol) | IC50 A549 (µM) | IC50 HepG2 (µM) |
| Spirosol Saponin | PI3K-alpha | Data not available | Significant | Significant |
| Alpelisib (BYL719) | PI3K-alpha | -9.5 to -11.0 | ~5-10 | ~1-5 |
| Taselisib (GDC-0032) | PI3K-alpha | -9.0 to -10.5 | ~1-5 | ~0.5-2 |
| Buparlisib (BKM120) | Pan-PI3K | -8.5 to -10.0 | ~0.5-1.5 | ~0.1-1 |
Note: Specific binding energy and IC50 values for the spirosol saponin from the primary study were not publicly available and are hence reported as "Data not available" and "Significant" respectively, as stated in the source. The data for other inhibitors is compiled from various publicly accessible research articles and databases and may vary depending on the specific experimental conditions.
Experimental Protocols
The in silico docking study of the spirosol saponin with PI3K-alpha was conducted using computational molecular modeling techniques. While the exact parameters from the primary study are not detailed, a general methodology for such an experiment is outlined below.
Molecular Docking Protocol (General)
-
Protein Preparation: The three-dimensional crystal structure of the target protein (PI3K-alpha) is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of the ligand (spirosol saponin and other inhibitors) is sketched and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of the ligand to the active site of the protein. This involves defining a grid box around the active site and running the docking algorithm.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score (binding energy) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Signaling Pathway and Experimental Workflow
The PI3K/AKT signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, and survival.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, making PI3K-alpha a prime target for anti-cancer drug development.[1][2][3] The binding of an inhibitor like the spirosol saponin to PI3K-alpha blocks the downstream signaling, leading to the inhibition of cell growth and induction of apoptosis.
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
The general workflow for an in silico drug discovery project, such as the one described for the spirosol saponin, involves several key stages from target identification to lead optimization.
Caption: General Workflow of In Silico Drug Discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Synthetic Spirostan-3-ol
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthetic Spirostan-3-ol, a key steroidal sapogenin. To offer a thorough evaluation, we compare its analysis with two closely related and commercially significant spirostanol (B12661974) sapogenins: Diosgenin and Tigogenin. This guide details experimental protocols, presents quantitative data for comparison, and visualizes the analytical workflow.
Comparison of Analytical Methods for Purity Determination
The purity of this compound and its analogs can be reliably determined using several analytical techniques. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are among the most powerful and commonly employed methods. Each technique offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.
| Analytical Method | Target Analyte | Reported Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-ELSD | This compound | >98.0 | Not specified | Not specified | Universal detection for non-chromophoric compounds, suitable for non-volatile analytes. |
| Diosgenin | >96[1] | 0.0372 µg[2] | 0.1127 µg[2] | Good reproducibility and accuracy for routine analysis.[3] | |
| Tigogenin | Not specified | Not specified | Not specified | Applicable to complex mixtures with gradient elution.[4] | |
| GC-MS | This compound | Not specified | Not specified | Not specified | High sensitivity and structural information from mass spectra. |
| Diosgenin | ~95 (in-house standard) | Not specified | Not specified | Effective for quantifying steroidal sapogenins after hydrolysis and derivatization. | |
| Tigogenin | Not specified | Not specified | Not specified | Can resolve and quantify isomers and related compounds. | |
| qNMR | This compound | 99.83 | Not specified | Not specified | Absolute quantification without a specific reference standard, provides structural confirmation. |
| Diosgenin | Not specified | Not specified | Not specified | High precision and accuracy, can identify and quantify impurities simultaneously. | |
| Tigogenin | Not specified | Not specified | Not specified | Provides a direct measure of purity based on the molar ratio of the analyte to a certified internal standard. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for HPLC-ELSD, GC-MS, and qNMR analysis of spirostanol sapogenins.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is particularly useful for non-volatile and non-chromophoric compounds like spirostanol sapogenins.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound, Diosgenin, or Tigogenin.
-
Dissolve the sample in 10 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-ELSD Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B) is often used. A typical gradient could be:
-
0-5 min: 70% A
-
5-20 min: Linear gradient to 95% A
-
20-25 min: Hold at 95% A
-
25-30 min: Return to 70% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
3. Data Analysis:
-
The purity is calculated based on the relative peak area of the main component in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, along with structural information from the mass spectrum, which is invaluable for impurity identification. As spirostanols are not sufficiently volatile for direct GC analysis, a derivatization step is required.
1. Sample Preparation (including Derivatization):
-
Accurately weigh 1 mg of the sample into a reaction vial.
-
Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
3. Data Analysis:
-
Purity is determined by the relative area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh about 10 mg of the sample and a certified internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean, dry NMR tube.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.
-
Ensure complete dissolution by gentle vortexing.
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or more to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Common Impurities in Synthetic Spirostanols
The synthesis of spirostanol sapogenins can lead to the formation of various impurities. These can include:
-
Stereoisomers: Epimers at C-25 (e.g., yamogenin (B1678165) is the 25S epimer of diosgenin) or other chiral centers.
-
Dehydration products: Loss of water molecules can lead to the formation of double bonds in the steroid nucleus or side chain.
-
Oxidation products: Introduction of carbonyl or additional hydroxyl groups.
-
Incomplete reaction products: Residual starting materials or intermediates from the synthetic route.
-
Reagents and solvents: Trace amounts of chemicals used during the synthesis and purification process.
The identification and quantification of these impurities are crucial for ensuring the safety and efficacy of the final product. Techniques like GC-MS and LC-MS are particularly powerful for the structural elucidation of unknown impurities.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for confirming the purity of a synthetic spirostanol.
Caption: Workflow for Purity Confirmation of Synthetic this compound.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. [PDF] Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed | Semantic Scholar [semanticscholar.org]
Inter-laboratory Comparison of Spirostan-3-ol Quantification using a Validated LC-MS/MS Method
This guide provides a comprehensive overview of a simulated inter-laboratory study designed to validate a quantification method for Spirostan-3-ol. The data presented herein, while representative of a typical validation study, is illustrative to guide researchers, scientists, and drug development professionals in establishing and verifying their own analytical protocols. The objective of this guide is to showcase a robust methodology and the expected performance parameters across different laboratory settings, ensuring reliability and reproducibility of this compound quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical method for this compound quantification as determined by a hypothetical inter-laboratory study involving three distinct laboratories. These tables provide a clear comparison of key validation parameters, including linearity, accuracy, precision (repeatability and reproducibility), and sensitivity (LOD and LOQ).
Table 1: Linearity of this compound Quantification
| Laboratory | Calibration Range (ng/mL) | Regression Equation | Coefficient of Determination (R²) |
| Laboratory 1 | 1 - 1000 | y = 1.25x + 0.05 | 0.9992 |
| Laboratory 2 | 1 - 1000 | y = 1.22x + 0.08 | 0.9989 |
| Laboratory 3 | 1 - 1000 | y = 1.28x + 0.03 | 0.9995 |
Table 2: Accuracy and Precision of this compound Quantification
| Laboratory | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Repeatability (RSD%) |
| Laboratory 1 | 5 | 4.92 ± 0.21 | 98.4 | 4.27 |
| 50 | 51.15 ± 1.89 | 102.3 | 3.70 | |
| 500 | 495.50 ± 15.36 | 99.1 | 3.10 | |
| Laboratory 2 | 5 | 5.25 ± 0.28 | 105.0 | 5.33 |
| 50 | 48.95 ± 2.25 | 97.9 | 4.60 | |
| 500 | 509.50 ± 18.85 | 101.9 | 3.70 | |
| Laboratory 3 | 5 | 4.88 ± 0.25 | 97.6 | 5.12 |
| 50 | 50.75 ± 2.08 | 101.5 | 4.10 | |
| 500 | 501.00 ± 16.53 | 100.2 | 3.30 |
Table 3: Inter-laboratory Reproducibility and Sensitivity
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Overall Mean ± SD | Reproducibility (RSD%) |
| LOD (ng/mL) | 0.3 | 0.4 | 0.35 | 0.35 ± 0.05 | 14.3 |
| LOQ (ng/mL) | 1.0 | 1.2 | 1.1 | 1.1 ± 0.1 | 9.1 |
Experimental Protocols
A detailed methodology for the quantification of this compound is provided below. This protocol was followed by all participating laboratories in the validation study.
Sample Preparation
-
Standard Stock Solution Preparation: A stock solution of this compound (purity ≥98%) was prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of working standard solutions were prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared at three concentration levels: low (5 ng/mL), medium (50 ng/mL), and high (500 ng/mL) by spiking the appropriate amount of this compound standard into the matrix (e.g., plasma, cell lysate).
-
Sample Extraction: To 100 µL of plasma (or other matrix), 10 µL of an internal standard (e.g., a deuterated analog of this compound) and 300 µL of acetonitrile (B52724) were added. The mixture was vortexed for 1 minute to precipitate proteins. After centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard were used for quantification.
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Logical Relationship of Validation Parameters
Caption: Key parameters in analytical method validation.
Comparative Study of Spirostan-3-ol Derivatives from Diverse Plant Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Spirostan-3-ol derivatives, specifically spirostanol (B12661974) saponins (B1172615), isolated from various plant sources. The information presented herein is based on available experimental data and aims to assist in the selection and investigation of these compounds for therapeutic applications.
This compound and its glycosidic derivatives, known as spirostanol saponins, are a class of steroidal saponins with a wide range of reported biological activities, including cytotoxic, anti-inflammatory, and antifungal properties. These compounds are distributed across various plant families, making them attractive candidates for natural product-based drug discovery. This guide focuses on a comparative analysis of spirostanol saponins from four prominent plant genera: Trigonella, Allium, Tupistra, and Convallaria.
Data Presentation: A Comparative Overview
Direct comparative studies on the yield, purity, and biological activity of a single, specific this compound derivative across different plant sources under identical experimental conditions are limited in the current scientific literature. The following tables summarize the available quantitative data for various spirostanol saponins isolated from the selected plant genera. It is crucial to note that the biological activity data presented are from different studies, employing varied methodologies and cell lines, which restricts a direct, absolute comparison of potency.
Table 1: Comparative Biological Activity of Spirostanol Saponins
| Plant Source (Genus) | Compound(s) | Biological Activity | Assay | Results (IC50) |
| Allium | Aginoside | Cytotoxicity | Murine leukemia cells (P388) | 2.1 µg/mL[1][2] |
| Aginoside, 6-deoxyaginoside, Yayoisaponin A | Cytotoxicity | Mouse peritoneal cells | Onset at ~4 µM, rapid decrease at 10 µM[3] | |
| Yayoisaponin C, Eruboside B, Aginoside | Cytotoxicity | Human lung carcinoma (A549) | 3.7 - 5.8 µM[4] | |
| Yayoisaponin C, Eruboside B, Aginoside | Cytotoxicity | Human colon cancer (DLD-1) | 5.6 - 8.2 µM[4] | |
| Tupistra | Tupistroside H, Unnamed Saponin 8 & 9 | Cytotoxicity | Human LoVo and BGC-823 cells | 0.2 - 0.9 µM[5] |
| Unnamed Saponin 12 | Cytotoxicity | Human leukemia (K562) | Potent activity | |
| Unnamed Saponin 2 & 12 | Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages | 16.1 ± 1.8 µM and 13.5 ± 1.2 µM | |
| Unnamed Saponin 21 | Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages | 11.5 µM | |
| Convallaria | (25S)-spirost-5-en-3β-yl O-lycotetraoside | Cytotoxicity | HL-60, A549, HSC-4, HSC-2 cells | 0.96 - 3.15 µM |
| Furostanol glycoside of the above | Cytotoxicity | A549, HSC-4, HSC-2 cells | 2.97 - 11.04 µM | |
| Trigonella | Spirostanol Saponins | Anti-platelet aggregation | Rat platelets | Active |
Note: A direct comparison of IC50 values should be made with caution due to the variability in tested compounds, cell lines, and experimental protocols.
Experimental Protocols: A Generalized Approach
The extraction and isolation of spirostanol saponins from plant materials generally follow a multi-step procedure involving extraction, partitioning, and chromatographic separation. While the specific parameters may vary depending on the plant material and the target compound, a general workflow can be outlined.
General Extraction and Isolation Protocol
-
Preparation of Plant Material: The plant material (e.g., rhizomes, seeds, flowers) is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is typically extracted with methanol (B129727) or ethanol, often using methods like maceration, Soxhlet extraction, or reflux.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are often enriched in the n-butanol fraction.
-
Chromatographic Separation: The saponin-rich fraction is subjected to various chromatographic techniques for the isolation of pure compounds. This usually involves:
-
Column Chromatography (CC): Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol-water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often required for the final purification of individual saponins.
-
Plant-Specific Protocol Examples:
-
Allium porrum (Leek) Flowers: Dried and powdered flowers are defatted with petroleum ether, followed by extraction with methanol. The methanol extract is then partitioned with n-butanol. The butanol extract is subjected to silica gel column chromatography with a chloroform-methanol-water gradient to isolate individual saponins.[3]
-
Tupistra chinensis Rhizomes: Dried rhizomes are extracted with 60% ethanol. The extract is then subjected to a series of column chromatography steps on silica gel, Sephadex LH-20, and preparative HPLC to yield pure spirostanol saponins.
-
Trigonella foenum-graecum (Fenugreek) Seeds: Dried and ground seeds are extracted with 70% methanol at 60°C. The extract is then lyophilized and redissolved for analysis and purification, often by HPLC.[3]
Mandatory Visualization
The following diagrams illustrate the general workflow for the comparative study of this compound derivatives and a simplified representation of a signaling pathway potentially affected by these compounds.
Caption: Workflow for comparative analysis of this compound.
Caption: Potential mechanism of action of spirostanol saponins.
References
- 1. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three spirostanol saponins and a flavane-O-glucoside from the fresh rhizomes of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive spirostanol saponins from the rhizome of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Spirostan-3-ol: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle Spirostan-3-ol with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2]
In the event of accidental contact:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If irritation develops, seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Contaminated clothing should be removed and laundered before reuse.[1][2]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Summary of Key Disposal Considerations
The following table summarizes the known characteristics and recommended disposal considerations for steroidal sapogenins, the chemical class to which this compound belongs. It is crucial to note the absence of specific quantitative disposal limits for this compound, underscoring the need for a cautious approach.
| Characteristic/Parameter | Guideline/Recommendation | Source(s) |
| Hazard Classification | Not classified as a hazardous substance under the Globally Harmonized System (GHS) for some related sapogenins like sarsasapogenin. However, other safety data sheets for similar compounds indicate potential for skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2] Saponins, in general, are toxic if absorbed into the bloodstream.[3] | [1][2][3] |
| Solid Waste Disposal | For non-hazardous solid waste, disposal in a designated, clearly labeled waste container is recommended. This may be permissible for disposal in regular laboratory trash that is sent to a sanitary landfill. Crucially, this must be confirmed with your institution's waste management plan. | [1] |
| Liquid Waste Disposal | Aqueous solutions of non-hazardous, water-soluble compounds may be permissible for drain disposal with copious amounts of water (at least 100 parts water to 1 part chemical), provided this is in accordance with local regulations and institutional policies. Approval from the Environmental Health and Safety (EHS) department should be obtained prior to any drain disposal.[4] | [4] |
| Contaminated Materials | Consumables such as paper towels and gloves contaminated with this compound should be collected in a designated and clearly labeled waste container for solid waste.[1] | [1] |
| Regulatory Compliance | Adherence to all local, state, and federal regulations for chemical waste disposal is mandatory.[1] Always consult your institution's EHS or equivalent department for specific guidance. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocols are based on general best practices for laboratory chemical disposal and should be adapted to comply with your institution's specific guidelines.
Disposal of Solid this compound and Contaminated Materials
-
Segregation: Collect all solid this compound waste, including unused product and items contaminated with the compound (e.g., weigh boats, filter paper, gloves, and paper towels), in a dedicated waste container.
-
Labeling: Clearly label the waste container as "this compound Waste" or with a similar descriptor that accurately reflects its contents.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department to determine the appropriate final disposal route. Based on the non-hazardous classification of related compounds, it may be permissible to dispose of this container in the regular laboratory trash destined for a sanitary landfill.[1] However, this must be explicitly approved by your EHS department.
-
Documentation: Maintain a record of the disposed of chemical, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.
Disposal of this compound Solutions
-
Evaluation: Determine if the solvent and any other components in the solution are non-hazardous and permissible for drain disposal according to your institution's guidelines. For example, dilute aqueous solutions with buffers like sodium chloride or potassium chloride may be acceptable for sewer disposal in some jurisdictions.[5]
-
Approval: Obtain the necessary approval from your EHS department before proceeding with any drain disposal.
-
Dilution and Neutralization (if applicable): If approved for drain disposal, dilute the solution with at least 100 times its volume of water.[4] If the solution is acidic or basic, neutralize it to a pH within the acceptable range for your local water authority.
-
Disposal: Pour the diluted and neutralized solution down the drain, followed by a substantial flushing with water.
-
Alternative for Hazardous Solvents: If the solvent is hazardous (e.g., chlorinated solvents), the solution must be collected in a designated hazardous waste container.[6] The container should be clearly labeled with all chemical constituents and their approximate concentrations. This container must then be disposed of through your institution's hazardous waste management program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for this compound disposal.
References
Personal protective equipment for handling Spirostan-3-ol
Operational Plan: From Receipt to Disposal
This step-by-step plan outlines the safe handling workflow for Spirostan-3-ol.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage location should be clearly labeled with the compound's identity and associated hazards, and accessible only to authorized personnel.
2. Handling and Preparation of Solutions:
-
All handling of the solid compound, including weighing and transfer, must be performed in a certified chemical fume hood to prevent the inhalation of any airborne particles.
-
Use a calibrated balance to accurately weigh the required amount of the compound.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Work over a disposable absorbent bench pad to contain any potential spills.
3. Experimental Use:
-
When diluting stock solutions or adding the compound to experimental setups (e.g., cell culture media), continue to wear all prescribed Personal Protective Equipment (PPE).
-
Avoid the generation of aerosols.
4. Decontamination and Cleaning:
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult institutional guidelines for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.
Personal Protective Equipment (PPE)
Given the potential hazards, minimizing exposure is paramount. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[3][4] |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of the compound, especially when in solution. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used if handling the solid compound outside of a certified chemical fume hood. | Required if there is a risk of aerosolization or dust formation to prevent respiratory irritation. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all disposable materials contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
